molecular formula C4H5IN2 B103845 4-Iodo-3-methyl-1H-pyrazole CAS No. 15802-75-2

4-Iodo-3-methyl-1H-pyrazole

Cat. No.: B103845
CAS No.: 15802-75-2
M. Wt: 208 g/mol
InChI Key: SHDMYGCRVXWTGR-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-1H-pyrazole is a valuable synthetic building block in medicinal and agrochemical research. Its primary research utility stems from the iodine atom at the C4 position of the pyrazole ring, which serves as an excellent handle for metal-catalyzed cross-coupling reactions. These reactions are pivotal for constructing more complex molecular architectures, enabling the rapid exploration of structure-activity relationships. Specifically, this compound is designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives, a key method for creating diverse 4-aryl-substituted pyrazole libraries for biological screening . The 4-iodopyrazole scaffold is also amenable to copper-catalyzed C-O coupling reactions with alcohols to generate 4-alkoxypyrazoles, a class of compounds studied for their enzyme inhibitory activity . Furthermore, the halogen atom can participate in Sonogashira coupling to introduce alkyne functionalities, providing a route to more elaborate structures . Researchers utilize this reagent in the synthesis of novel compounds for potential application in drug discovery and the development of agrochemicals, as the pyrazole core is a privileged structure found in numerous bioactive molecules . The 3-methyl group provides a site for further steric and electronic modulation, making this intermediate a versatile template for generating lead compounds in various therapeutic and pesticidal research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMYGCRVXWTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573393
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-75-2
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for obtaining 4-iodo-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document details established synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the iodo group at the 4-position of the pyrazole ring allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for the development of novel compounds with potential biological activities. This guide summarizes effective methods for its preparation.

Synthetic Routes

The primary strategies for the synthesis of this compound involve the direct iodination of a 3-methyl-1H-pyrazole precursor or a multi-step synthesis from acyclic precursors.

Direct Iodination of 3-Methyl-1H-pyrazole

A common and straightforward approach is the electrophilic iodination of 3-methyl-1H-pyrazole. This reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent or a base to facilitate the substitution at the electron-rich 4-position of the pyrazole ring.

A patented method describes the synthesis of 4-iodo-3-methylpyrazole by reacting 3-methylpyrazole with iodine in the presence of an oxidant. The oxidant reacts with the hydrogen iodide generated during the reaction, driving the equilibrium towards the product and improving the overall yield.[1]

Logical Workflow for Direct Iodination

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole Reaction Vessel Reaction Vessel 3-Methyl-1H-pyrazole->Reaction Vessel Iodine (I2) Iodine (I2) Iodine (I2)->Reaction Vessel Oxidant Oxidant Oxidant->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crystallization/Chromatography Crystallization/Chromatography Drying->Crystallization/Chromatography This compound This compound Crystallization/Chromatography->this compound

Caption: General workflow for the direct iodination of 3-methyl-1H-pyrazole.

Synthesis from α,β-Alkynic Hydrazones

An alternative method involves the electrophilic cyclization of α,β-alkynic hydrazones. This approach provides a route to variously substituted 4-iodopyrazoles. The synthesis starts with the reaction of a suitable α,β-alkynic ketone or aldehyde with a hydrazine to form the corresponding hydrazone, which is then treated with molecular iodine to induce cyclization and iodination.[2]

Signaling Pathway for Synthesis from α,β-Alkynic Hydrazones

alpha,beta-Alkynic Ketone/Aldehyde alpha,beta-Alkynic Ketone/Aldehyde alpha,beta-Alkynic Hydrazone alpha,beta-Alkynic Hydrazone alpha,beta-Alkynic Ketone/Aldehyde->alpha,beta-Alkynic Hydrazone Condensation Hydrazine Hydrazine Hydrazine->alpha,beta-Alkynic Hydrazone 4-Iodopyrazole Derivative 4-Iodopyrazole Derivative alpha,beta-Alkynic Hydrazone->4-Iodopyrazole Derivative Electrophilic Cyclization Molecular Iodine (I2) Molecular Iodine (I2) Molecular Iodine (I2)->4-Iodopyrazole Derivative

Caption: Synthetic pathway to 4-iodopyrazoles via α,β-alkynic hydrazones.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 4-iodopyrazoles from the literature. Please note that yields can vary based on the specific substrate and reaction conditions.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Aryl-3-CF₃-1H-pyrazolesI₂, CAN, MeCN, reflux1-Aryl-4-iodo-3-CF₃-1H-pyrazoles71-81%[3][4]
α,β-Alkynic HydrazonesI₂, NaHCO₃, CH₃CN, rt1-Aryl-4-iodo-3-methyl-5-phenyl-1H-pyrazoles81%[2]
PyrazoleI₂, Na₂HPO₄·2H₂O, NaI, H₂O, reflux4-Iodopyrazole87%[1]

Experimental Protocols

Protocol 1: Direct Iodination of 1-Aryl-3-trifluoromethyl-1H-pyrazole[3][4]

This protocol is adapted from the synthesis of 1-aryl-4-iodo-3-trifluoromethyl-1H-pyrazoles and can be conceptually applied to 3-methyl-1H-pyrazole with appropriate modifications.

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)

  • Iodine (I₂) (1.3 mmol)

  • Ceric ammonium nitrate (CAN) (1.1 mmol)

  • Acetonitrile (MeCN) (10 mL)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole in acetonitrile, add iodine and ceric ammonium nitrate.

  • Reflux the reaction mixture overnight.

  • Cool the solution to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (2 x 5 mL) and then with saturated aqueous NaHCO₃ solution (3 x 5 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Aryl-4-iodopyrazoles from α,β-Alkynic Hydrazones[2]

Materials:

  • α,β-Alkynic hydrazone (0.25 mmol)

  • Iodine (I₂) (0.75 mmol)

  • Sodium bicarbonate (NaHCO₃) (0.75 mmol)

  • Acetonitrile (CH₃CN) (7 mL)

Procedure:

  • To a stirred solution of iodine and NaHCO₃ in acetonitrile (5 mL), add the α,β-alkynic hydrazone in acetonitrile (2 mL).

  • Stir the solution at room temperature under an argon atmosphere for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The direct iodination of the corresponding pyrazole is often the most atom-economical approach, while the cyclization of hydrazones offers a versatile alternative for constructing more complex pyrazole systems. The provided protocols offer a starting point for the laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3-methyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and characterization of 4-Iodo-3-methyl-1H-pyrazole and its closely related analogs. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar compounds to provide valuable insights for research and development activities.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. However, analysis of its isomers and halogenated analogs provides a foundational understanding of its expected characteristics. The following tables summarize the available experimental data for key analogs.

Table 1: Physicochemical Properties of Iodinated Methylpyrazole Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4-Iodo-1-methyl-1H-pyrazole39806-90-1C₄H₅IN₂208.00Solid59-64---
3-Iodo-1-methyl-1H-pyrazole92525-10-5C₄H₅IN₂208.00Liquid--1.936[1]1.588[1]
4-Iodopyrazole3469-69-0C₃H₃IN₂193.97Solid108-110[2]---

Table 2: Physicochemical Properties of Brominated Methylpyrazole Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Density (g/mL)
4-Bromo-3-methyl-1H-pyrazole13808-64-5C₄H₅BrN₂161.00Solid77-79--
4-Bromo-1-methyl-1H-pyrazole15803-02-8C₄H₅BrN₂161.00Liquid-185-1881.558

Table 3: Computed and Other Properties

Compound NamePropertyValueSource
4-IodopyrazoleLogP1.7PubChem[2]
4-bromo-3-methyl-1H-pyrazolepKaData available in IUPAC Digitized pKa DatasetPubChem[3]

Experimental Protocols

The synthesis of this compound can be approached through the direct iodination of 3-methyl-1H-pyrazole. Several methods are reported for the iodination of pyrazole rings, offering routes that can be adapted for this specific target.

Representative Protocol: Direct Iodination of a Pyrazole Ring

This protocol is a generalized procedure based on the iodination of 1-aryl-3-CF3-1H-pyrazoles using iodine and a mild oxidant, ceric ammonium nitrate (CAN).[4] This method is highly regioselective for the 4-position of the pyrazole ring.

Materials:

  • 3-methyl-1H-pyrazole (starting material)

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add iodine (1.1 mmol).

  • Add ceric ammonium nitrate (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of iodination. The disappearance of the C4-H signal in the ¹H NMR spectrum is a key indicator of successful 4-iodination.[5]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Logical Workflow and Diagrams

The synthesis and characterization of a substituted iodopyrazole, such as this compound, follows a logical experimental workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 3-methyl-1H-pyrazole Reaction Iodination (I₂, CAN, MeCN) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation SAR_Logic cluster_modification Chemical Modification Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Buchwald Buchwald-Hartwig (N/O-Nucleophiles) Core->Buchwald Library Diverse Library of Analogs Suzuki->Library Sonogashira->Library Buchwald->Library Screening Biological Screening (Target-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Spectroscopic Characterization of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a combination of experimental data for closely related analogs and predicted spectroscopic features based on established principles. This guide aims to serve as a valuable resource for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and observed spectroscopic data for this compound and its close analogs. These predictions are based on the analysis of substituent effects on the pyrazole ring system.

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃~2.3 (s, 3H, CH₃) , ~7.5 (s, 1H, H5) , ~12-13 (br s, 1H, NH)
4-Iodo-1H-pyrazoleCD₂Cl₂7.6 (s, 2H, H3/H5), 10.5 (br s, 1H, NH)[1]
4-Iodo-1-methyl-1H-pyrazol-3-amine-H-5 (d), N-CH₃ (s), NH₂ (br s)[2]

Prediction Rationale: The methyl group at the C3 position is expected to show a singlet at approximately 2.3 ppm. The proton at the C5 position (H5) would appear as a singlet, likely in the aromatic region around 7.5 ppm. The N-H proton signal is expected to be a broad singlet at a downfield shift, characteristic of pyrazole N-H protons.

Table 2: 13C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃~12 (CH₃) , ~60 (C4) , ~140 (C5) , ~150 (C3)
4-Iodo-1H-pyrazoleCDCl₃C4, C3/C5[3]

Prediction Rationale: The C4 carbon, directly attached to the iodine atom, is expected to be significantly shielded, appearing at a relatively upfield chemical shift (around 60 ppm). The methyl carbon (CH₃) will be in the typical aliphatic region. The C3 and C5 carbons will appear in the downfield region, characteristic of aromatic/heteroaromatic carbons.

Table 3: Infrared (IR) Spectroscopic Data

CompoundMajor Absorption Bands (cm⁻¹)
This compound (Predicted) ~3100 (N-H stretch) , ~2950 (C-H stretch) , ~1550 (C=N stretch) , ~1450 (C=C stretch)
4-Iodo-1-isopropyl-3-methyl-1H-pyrazoleTransmission IR spectrum available[4]
4-Iodo-1H-pyrazole3110 (N-H stretch)[1]

Prediction Rationale: The IR spectrum is expected to show a characteristic broad N-H stretching band around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950 cm⁻¹. The pyrazole ring vibrations (C=N and C=C stretching) are expected in the 1450-1550 cm⁻¹ region.

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
This compound (Predicted) EI or ESI222 (M⁺)
4-Iodo-1H-pyrazoleGC-MSData available[5]

Prediction Rationale: The molecular ion peak (M⁺) for this compound (C₄H₅IN₂) is expected at m/z 222.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for pyrazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively.[6] Samples should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr pellet technique. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources. For EI, the sample is introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation Final_Report Final Report & Data Archiving Validation->Final_Report

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While a complete experimental dataset is not yet publicly available, the provided data on related compounds and the predictive analysis serve as a valuable starting point for researchers. The outlined experimental protocols and the workflow diagram offer practical guidance for the characterization of this and similar pyrazole derivatives. As research progresses, a definitive and complete spectroscopic profile of this compound will be a valuable addition to the scientific literature.

References

The Multifaceted Biological Activities of Iodinated Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of an iodine atom to this heterocyclic ring significantly enhances its biological potential and provides a versatile handle for synthetic modifications. This technical guide offers an in-depth exploration of the biological activities of iodinated pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a vital resource for researchers in drug discovery and development.

Anticancer Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Epidermal Growth Factor Receptor (EGFR) pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various iodinated and other halogenated pyrazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Pyrazole-based EGFR Inhibitors4-Fluorophenyl pyrazole derivativeMCF-7 (Breast)3.87[1]
Fused Pyrazole DerivativesCompound 3 (pyrano-pyrazolo-pyrimidine)-EGFR: 0.06[2]
Fused Pyrazole DerivativesCompound 9 (dihydropyrano[2,3-c]pyrazole)-VEGFR-2: 0.22[2]
Fused Pyrazole DerivativesCompound 12 (pyrazolopyrimidine)-Dual EGFR/VEGFR-2 inhibitor[2]
Pyrazole–Thiadiazole HybridsCompound 6g A549 (Lung)5.176 (cell); 0.024 (EGFR)[3]
4-Amino-(1H)-pyrazole DerivativesCompound 3f PC-3, HEL, K562, MCF-7, MOLT4JAK1: 0.0034, JAK2: 0.0022, JAK3: 0.0035[4]
4-Amino-(1H)-pyrazole DerivativesCompound 11b HEL, K5620.35, 0.37[4]
HalogenoaminopyrazolesCompound 4b (4-chlorophenyl)HEp-2 (Cervical)-[5]
HalogenoaminopyrazolesCompound 5d (bromophenyl)HEp-2 (Cervical)More pronounced antiproliferative effect[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [6][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival.[4][9] Dysregulation of this pathway is implicated in various cancers. 4-Iodopyrazole is a key intermediate in the synthesis of JAK inhibitors.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Iodinated Pyrazole Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by an iodinated pyrazole derivative.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK pathway, promoting cell proliferation and survival.[1][2] EGFR is often overexpressed or mutated in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (Cell Proliferation) Nucleus->Transcription Inhibitor Iodinated Pyrazole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by an iodinated pyrazole derivative.

Antimicrobial Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The presence of the iodine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated pyrazole derivatives against selected microbial strains.

Compound ClassSpecific Derivative(s)Microbial Strain(s)MIC (µg/mL)Reference(s)
Pyrazole DerivativesCompound 3 Escherichia coli0.25[10][11]
Pyrazole DerivativesCompound 4 Streptococcus epidermidis0.25[10][11]
Pyrazole DerivativesCompound 2 Aspergillus niger1[10][11]
HalogenoaminopyrazolesCompound 4b (4-chlorophenyl)S. aureus, E. faecalis, P. aeruginosa, E. coli460[5]
HalogenoaminopyrazolesCompound 5a (fluorophenyl)Staphylococcus aureus ATCC25923MBIC: 230[5]
Pyrazole-imidazole-triazole hybridsCompound 22 S. aureus, E. coli, P. aeruginosalow µmol/mL range[12]
Aminoguanidine-derived 1,3-diphenyl pyrazolesCompound 12 E. coli 19241[12]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[13][14][15]

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Procedure: [13][14][15][16]

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the iodinated pyrazole derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start Prep_Agar Prepare and Pour Mueller-Hinton Agar Start->Prep_Agar Inoculate Inoculate Agar Plate with Microorganism Prep_Agar->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compound Add Iodinated Pyrazole Derivative to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

Caption: General workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced paw edema model.

Compound ClassAdministration RouteDosePaw Edema Inhibition (%)Time PointReference(s)
Pyrazole Derivatives--4.0 - 89.7-[17]
Benzoxazolinone-based 1,3,4-thiadiazoles--62.003 hr[18]
Benzoxazolinone-based 1,3,4-thiadiazoles--52.005 hr[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[19][20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema formation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Procedure: [19][21][22][23]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the iodinated pyrazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Inhibitor Iodinated Pyrazole Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by an iodinated pyrazole derivative.

Conclusion

Iodinated pyrazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across various disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the synthetic tractability afforded by the iodine substituent, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and evaluate novel iodinated pyrazole-based therapeutics. Future research should focus on elucidating the precise structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic profiles of these promising molecules.

References

Technical Guide: Synthesis, Properties, and Applications of Iodo-Methyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound and Isomer Identification

Direct synthesis and characterization data for 4-Iodo-3-methyl-1H-pyrazole are scarce in the reviewed literature. However, the existence of this substitution pattern is confirmed by the availability of derivatives such as Methyl this compound-5-carboxylate (CAS No. 1290964-42-9).[2]

This guide will focus on the following well-characterized and synthetically accessible isomers and related compounds, providing a valuable resource for researchers working with this class of molecules.

Table 1: Physicochemical Properties of Selected Iodo-Methyl-Pyrazoles and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-Iodo-1-methyl-1H-pyrazole39806-90-1C4H5IN2208.00Solid59-64
3-Iodo-1-methyl-1H-pyrazole92525-10-5[3]C4H5IN2208.00[3]--
4-Iodo-1,3,5-trimethyl-1H-pyrazole51660-65-2[4]C6H9IN2236.05[4]--
4-Iodopyrazole3469-69-0[5]C3H3IN2193.97[5]Solid108-110[5]
4-Iodo-3-trifluoromethyl-1H-pyrazole866638-72-4C4H2F3IN2261.97Solid-
4-iodo-3-methyl-5-(1-pyrrolidinylmethyl)-1H-pyrazoleNot AvailableC9H14IN3291.135[6]--

Synthesis of Iodo-Methyl-Pyrazoles

The synthesis of iodo-methyl-pyrazoles can be achieved through various synthetic routes, primarily involving the iodination of a pre-formed pyrazole ring or the cyclization of appropriately substituted precursors.

Iodination of Methyl-Pyrazoles

A common strategy for the synthesis of 4-iodo-pyrazoles involves the direct iodination of the corresponding pyrazole. For instance, 1-methyl-4-iodopyrazole can be synthesized from 1-methylpyrazole.

Experimental Protocol: Synthesis of 1-Methyl-4-iodopyrazole [7]

  • Mixing of Reactants: 1-methylpyrazole and iodine are mixed.

  • Heating: The mixture is heated to a temperature between 40-80 °C.

  • Addition of Oxidant: An aqueous solution of an oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is added dropwise to the reaction mixture. The oxidant reacts with the hydrogen iodide generated during the reaction to produce more iodine, driving the reaction to completion.

  • Neutralization: After the reaction is complete, an alkaline solution (e.g., sodium hydroxide) is added to adjust the pH to 6-8.

  • Crystallization: The solution is cooled to induce crystallization of the product, which is then collected by filtration.

Synthesis_of_1_Methyl_4_iodopyrazole cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylpyrazole 1-Methylpyrazole Mixing_Heating Mixing and Heating (40-80 °C) 1-Methylpyrazole->Mixing_Heating Iodine Iodine Iodine->Mixing_Heating Oxidant Oxidant Iodination Iodination Reaction Oxidant->Iodination Mixing_Heating->Iodination Neutralization Neutralization (pH 6-8) Iodination->Neutralization Crystallization Cooling and Crystallization Neutralization->Crystallization 1-Methyl-4-iodopyrazole 1-Methyl-4-iodopyrazole Crystallization->1-Methyl-4-iodopyrazole Synthesis_of_Protected_3_Iodo_4_methyl_1H_pyrazole cluster_reactants Reactants cluster_process Process cluster_product Product Start_Material Ethyl 3-iodo-4-methyl-1H-pyrazole Protection N-H Protection Reaction (CH2Cl2, 28-33 °C -> RT) Start_Material->Protection Protecting_Agent Ethyl vinyl ether Protecting_Agent->Protection Catalyst TFA (catalytic) Catalyst->Protection Purification Column Chromatography Protection->Purification Protected_Product 1-(1-Ethoxyethyl)-3-iodo- 4-methyl-1H-pyrazole Purification->Protected_Product Pyrazole_Applications cluster_reactions Cross-Coupling Reactions cluster_derivatives Synthesized Derivatives cluster_applications Potential Applications Iodo_Methyl_Pyrazole Iodo-Methyl-Pyrazole (Building Block) Suzuki Suzuki-Miyaura Coupling Iodo_Methyl_Pyrazole->Suzuki Sonogashira Sonogashira Coupling Iodo_Methyl_Pyrazole->Sonogashira Complex_Molecules Complex Pyrazole Derivatives Suzuki->Complex_Molecules Sonogashira->Complex_Molecules Anti_Inflammatory Anti-inflammatory Complex_Molecules->Anti_Inflammatory Anticancer Anticancer Complex_Molecules->Anticancer Antimicrobial Antimicrobial Complex_Molecules->Antimicrobial Materials_Science Materials Science Complex_Molecules->Materials_Science

References

potential applications of substituted pyrazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across a wide range of diseases. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to achieve desired pharmacological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential applications of substituted pyrazoles in medicinal chemistry, with a focus on their roles as enzyme inhibitors and receptor modulators.

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX)

Substituted pyrazoles are renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). The most prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]

Compound/Derivative ClassTargetIC50 (COX-1) (µM)IC50 (COX-2) (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2>1000.28>357[4]
Pyrazole-thiourea-benzimidazole hybridsCOX-2-0.0000283 - 0.0002272-
Trisubstituted pyrazole/pyrazoline hybridsCOX-2-0.10 - 0.27-[5]
Pyrazole functionalized flavonesCOX-2---[5]
Pyrazole-pyridazine hybrids (5f)COX-214.321.509.55[6]
Pyrazole-pyridazine hybrids (6f)COX-29.561.158.31[6]
Signaling Pathway: Celecoxib and COX-2 Inhibition

The anti-inflammatory action of Celecoxib is initiated by its binding to the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, blocks the synthesis of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.), leading to a reduction in inflammation and pain.[1][7]

Celecoxib_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Celecoxib's inhibition of the COX-2 pathway.

Anticancer Applications: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in numerous anticancer agents, targeting a variety of kinases and other proteins involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitors

Many pyrazole-containing drugs are potent inhibitors of protein kinases that are often dysregulated in cancer.

  • Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used in the treatment of myelofibrosis and polycythemia vera.[8][9][10] By blocking the JAK-STAT signaling pathway, Ruxolitinib suppresses the downstream signaling cascades that promote cell proliferation and inflammation.[11][12]

  • Crizotinib is a multi-targeted tyrosine kinase inhibitor that targets ALK, MET, and ROS1.[13] It is particularly effective in non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[14][15] Crizotinib blocks the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways like PI3K/AKT and MAPK.[13]

CompoundTarget Kinase(s)IC50/KiReference
RuxolitinibJAK1, JAK2-[8][9][10]
CrizotinibALK, MET, ROS1-[13][14][15]
Pyrazole-based CDK inhibitor (22)CDK2/cyclin AIC50 = 0.247 µM[16]
Pyrazole-based BCR-ABL inhibitor (12)Bcr-AblKd = 0.5-0.8 nM, IC50 = 0.5 nM[16]
Pyrazolo[3,4-g]isoquinoline (1b)HaspinIC50 = 57 nM[6]
Other Anticancer Mechanisms

Substituted pyrazoles have also demonstrated anticancer activity through other mechanisms, including the inhibition of tubulin polymerization and the modulation of p53-MDM2 interaction.

Compound ClassCancer Cell LineIC50 (µM)Reference
3,4-diaryl pyrazole derivatives (6)Various0.00006 - 0.00025[17]
Pyrazole-based compounds (11c)PC3, A549, HL60, HCT116, SW6204.09 - 16.82[18]
Diphenyl pyrazole-chalcone (6b)HNO-9710.56[19]
Diphenyl pyrazole-chalcone (6d)HNO-9710[19]
1-aryl-1H-pyrazole-fused curcumin analogues (7d, 7h, 10c)MDA-MB-2312.43 - 7.84[20]
Signaling Pathway: Ruxolitinib and JAK/STAT Inhibition

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK1 and JAK2 kinases. This prevents the phosphorylation and activation of STAT proteins, which are key transcription factors for genes involved in cell proliferation and inflammation.

Ruxolitinib_JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates

Ruxolitinib's inhibition of the JAK-STAT signaling pathway.
Signaling Pathway: Crizotinib and ALK Inhibition

In ALK-positive NSCLC, the EML4-ALK fusion protein is constitutively active, driving downstream signaling pathways. Crizotinib inhibits this aberrant signaling.

Crizotinib_ALK_Pathway EML4_ALK EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Crizotinib's inhibition of the EML4-ALK signaling pathway.

Antimicrobial Applications

Substituted pyrazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action can vary, but some have been shown to disrupt the bacterial cell wall.

Compound ClassOrganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazones (6)S. aureus, A. baumannii0.78 - 1.56[21]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)S. aureus, E. coli1 - 8[21]
Quinoline-substituted pyrazole derivatives (19)S. aureus, S. epidermidis, B. subtilis0.12 - 0.98[21]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)A. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 7.8 (antifungal), 62.5 - 125 (antibacterial)[22]
Pyrazole derivative (4e)S. pneumoniae0.0156[23]

Neurological and Metabolic Applications

The pyrazole scaffold is also integral to drugs targeting the central nervous system and metabolic disorders.

  • Sildenafil , a pyrazolopyrimidinone derivative, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[24][25] By preventing the degradation of cGMP, sildenafil enhances nitric oxide-mediated vasodilation, and is used to treat erectile dysfunction and pulmonary arterial hypertension.[24][25]

  • Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid CB1 receptor antagonist/inverse agonist for the treatment of obesity. By blocking the CB1 receptor, it was designed to reduce appetite and food intake.

Signaling Pathway: Sildenafil and PDE5 Inhibition

Sildenafil's mechanism of action involves the potentiation of the nitric oxide (NO)-cGMP signaling pathway.

Sildenafil_PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation GMP 5'-GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Rimonabant_CB1_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1_Receptor Binds and Inactivates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Appetite_Regulation Appetite Stimulation cAMP->Appetite_Regulation

References

reactivity of the carbon-iodine bond in pyrazole systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in Pyrazole Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a privileged scaffold in drug discovery, and its functionalization is a cornerstone of modern medicinal chemistry.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring creates a versatile intermediate, 4-iodopyrazole, which serves as a highly reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview of the reactivity of the carbon-iodine (C-I) bond in pyrazole systems.

Generally, the reactivity of halopyrazoles in the rate-determining oxidative addition step of cross-coupling reactions follows the order I > Br > Cl, a trend dictated by the decreasing strength of the carbon-halogen bond.[3][4] While this high reactivity often allows for milder reaction conditions, it can also introduce competing side reactions, most notably dehalogenation.[3][5] Consequently, the choice between a 4-iodopyrazole and a 4-bromopyrazole is not always straightforward and depends heavily on the specific transformation being performed. This document details the performance of iodopyrazoles across key reactions, provides detailed experimental protocols, and presents quantitative data to inform strategic synthetic planning.

Synthesis of 4-Iodopyrazole Derivatives

The primary route to 4-iodopyrazole derivatives is the direct electrophilic iodination of a pre-formed pyrazole ring.[1][6] This reaction exhibits high regioselectivity for the C4 position due to the electronic properties of the pyrazole system.[1] Several effective iodinating systems have been developed to accommodate a range of pyrazole substrates.

Key Iodination Methodologies:

  • Iodine with an Oxidant: A cost-effective and common method that generates the electrophilic iodine species in situ. Oxidants such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are frequently used.[1][6][7] The I₂/H₂O₂ system in water is considered an environmentally benign "green" protocol.[8]

  • N-Iodosuccinimide (NIS): A mild and highly effective reagent, often employed for less reactive, electron-deficient pyrazoles, sometimes in the presence of an acid catalyst like trifluoroacetic acid (TFA).[1][8]

Data Presentation: Synthesis of 4-Iodopyrazoles
SubstrateReagent SystemSolventTemp (°C)Yield (%)Reference
PyrazoleI₂ / H₂O₂WaterRTHigh (not specified)[1][6]
1-Aryl-3-CF₃-pyrazoleI₂ / CANMeCNReflux70-81[7]
1-Aryl-3-CF₃-pyrazole (with EWG)NIS / TFAAcetic Acid8036-71[7]
3,5-di(pyridin-2-yl)pyrazoleI₂ / HIO₃Acetic Acid80High (not specified)[9]
Experimental Protocol: Green Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from the procedure described by Kim et al.[1]

  • To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.

  • Upon completion, the product can be isolated by filtration if it is a solid.

  • If the product is soluble, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.[8]

Visualization: General Synthesis Workflow```dot

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product Start_Pyrazole Pyrazole Substrate Reaction Electrophilic Iodination in Solvent Start_Pyrazole->Reaction Start_Reagent Iodinating System (e.g., I₂/H₂O₂) Start_Reagent->Reaction Quench Quench (e.g., Na₂S₂O₃) Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify End_Product 4-Iodopyrazole Derivative Purify->End_Product

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.

The carbon-iodine bond in pyrazole systems offers a highly reactive and versatile tool for synthetic chemists. Its lability facilitates a range of powerful cross-coupling reactions, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.

  • Key Strengths: The high reactivity of 4-iodopyrazole makes it the substrate of choice for Sonogashira couplings and copper-catalyzed Buchwald-Hartwig aminations, allowing for mild conditions and high yields.

  • [3]Key Challenges: This same reactivity can be a significant drawback in Suzuki-Miyaura couplings, where a propensity for dehalogenation often makes the more stable 4-bromopyrazole a more reliable precursor.

Ult[3]imately, the decision to use a 4-iodopyrazole versus another halopyrazole is a strategic one, dictated by the specific reaction, the nature of the coupling partners, and the chosen catalytic system. A thorough understanding of these reactivity patterns is essential for the efficient and successful synthesis of functionalized pyrazole derivatives.

References

An In-depth Technical Guide to the Electrophilic Iodination of 3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-methyl-1H-pyrazole, a key reaction in the synthesis of valuable intermediates for pharmaceutical and materials science applications. The introduction of an iodine atom onto the pyrazole ring opens up avenues for further functionalization, making this a critical transformation in medicinal chemistry and drug development.

Core Principles of Electrophilic Iodination of 3-Methyl-1H-Pyrazole

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. In the case of 3-methyl-1H-pyrazole, the primary site of electrophilic attack is the C4 position, which is the most electron-rich and sterically accessible position on the ring. The methyl group at the C3 position further activates the ring towards electrophilic substitution.

The general mechanism involves the generation of an electrophilic iodine species (e.g., I⁺) from an iodine source. This electrophile then attacks the π-system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a base restores the aromaticity of the pyrazole ring, yielding the iodinated product. The regioselectivity of the reaction is predominantly governed by the electronic effects of the ring nitrogen atoms and the directing effect of the methyl group.

Comparative Analysis of Iodination Methodologies

Several reagents and reaction conditions have been developed for the iodination of pyrazoles. The choice of methodology often depends on the desired regioselectivity, substrate tolerance, and reaction scale. Below is a summary of common methods with available quantitative data for pyrazole derivatives.

Iodinating Reagent/SystemSubstrateSolventTemperature (°C)Yield (%)RegioselectivityReference
I₂ / H₂O₂PyrazoleWaterRoom TempGood to ExcellentC4(--INVALID-LINK--)
N-Iodosuccinimide (NIS) / TFA1-Aryl-3-CF₃-pyrazoleAcetic Acid8036-71C4(--INVALID-LINK--)
Iodine Monochloride (ICl)1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoleDichloromethaneRoom TempNot SpecifiedC4(--INVALID-LINK--)
n-BuLi / I₂1-Aryl-3-CF₃-pyrazoleTHF-78 to Room Temp65-89C5(--INVALID-LINK--)
I₂ / Ceric Ammonium Nitrate (CAN)1-Aryl-3-CF₃-pyrazoleAcetonitrileRefluxHighC4(https.ncbi.nlm.nih.gov/pmc/articles/PMC4371457/)

Experimental Protocols

Method 1: Iodination using Iodine and Hydrogen Peroxide (A Green Chemistry Approach)

This method is environmentally benign as it uses water as the solvent and generates water as the only byproduct.(--INVALID-LINK--)

Materials:

  • 3-Methyl-1H-pyrazole

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 3-methyl-1H-pyrazole (1.0 eq) in water.

  • To the stirred suspension, add iodine (0.5 eq).

  • Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-methyl-1H-pyrazole.

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to strong oxidizing conditions.(--INVALID-LINK--)

Materials:

  • 3-Methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add a solution of NIS (1.5 eq) in trifluoroacetic acid to the pyrazole solution.

  • Heat the resulting mixture at 80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism of Electrophilic Iodination

G Mechanism of Electrophilic Iodination of 3-Methyl-1H-Pyrazole cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Oxidation H2O2 H₂O₂ H2O2->I_plus Sigma_complex Sigma Complex (Arenium Ion) I_plus->Sigma_complex Pyrazole 3-Methyl-1H-pyrazole Pyrazole->Sigma_complex Attack by π-electrons Product This compound Sigma_complex->Product Loss of H⁺ Base Base (e.g., H₂O) Base->Product

Caption: Mechanism of the electrophilic iodination of 3-methyl-1H-pyrazole.

General Experimental Workflow

G General Experimental Workflow for Iodination Start Start: 3-Methyl-1H-pyrazole Reaction Reaction with Iodinating Agent (e.g., I₂/H₂O₂ or NIS) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The electrophilic iodination of 3-methyl-1H-pyrazole is a fundamental transformation that provides a versatile building block for the synthesis of more complex molecules. The choice of iodinating agent and reaction conditions can be tailored to achieve high yields and regioselectivity, with a notable preference for substitution at the C4 position. The methodologies presented in this guide, including a green chemistry approach, offer researchers and drug development professionals a range of options for accessing this compound and its derivatives, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics and functional materials.

synthesis of pyrazole precursors for iodination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Pyrazole Precursors for Iodination

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, present in a wide array of pharmaceuticals. The strategic introduction of an iodine atom, particularly at the C4 position, transforms the pyrazole ring into a versatile synthetic intermediate. This functionalization provides a crucial handle for carbon-carbon and carbon-heteroatom bond formation via various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, thereby enabling the synthesis of complex, highly functionalized molecules with significant biological activity.[1]

This technical guide offers a comprehensive overview of the primary synthetic methodologies for preparing pyrazole precursors amenable to iodination. It provides detailed experimental protocols for key reactions, summarizes quantitative data for comparative analysis, and visualizes synthetic workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Pyrazole Precursors

The construction of the pyrazole core is the initial and most critical step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and robust methods include the Knorr pyrazole synthesis and the Vilsmeier-Haack cyclization.

Method A: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains a cornerstone for pyrazole synthesis.[2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2][3][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2] A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which is influenced by steric and electronic factors, as well as reaction conditions like pH.[2]

G reactant reactant intermediate intermediate product product condition condition dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Substituted Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O) acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->hydrazone heat Heat (Reflux) heat->cyclic_intermediate

General workflow for the Knorr Pyrazole Synthesis.
Method B: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for synthesizing pyrazole-4-carbaldehydes, which are excellent precursors for iodination.[5][6][7] The reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6][8] This process results in the cyclization of the hydrazone and concomitant formylation at the C4 position.[5][6] The resulting aldehyde group can be a useful functional handle for further transformations.

G reactant reactant reagent reagent product product condition condition hydrazone Hydrazone cyclization Cyclization & Diformylation hydrazone->cyclization vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->cyclization neutralization Neutralization (aq. NaOH) cyclization->neutralization pyrazole_aldehyde Pyrazole-4-carbaldehyde neutralization->pyrazole_aldehyde heat Heat (70-90 °C) heat->cyclization

Workflow for Vilsmeier-Haack Pyrazole Synthesis.
Quantitative Data on Pyrazole Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various pyrazole precursors.

Method Starting Materials Catalyst/Reagent Solvent Conditions Yield (%) Reference
Knorr SynthesisEthyl acetoacetate, PhenylhydrazineAcetic AcidGlacial Acetic AcidReflux, 1 hrHigh (not specified)[2]
Knorr SynthesisAcetylacetone, Phenylhydrazine HydrateNoneEthanolReflux, 1 hr90[2]
Vilsmeier-HaackHydrazones of β-keto estersPOCl₃/DMFDMF70-80 °C, 4 hr60-75 (Conventional)[5]
Vilsmeier-HaackHydrazones of β-keto estersPOCl₃/DMFSiO₂ (support)Microwave85-95 (Microwave)[5]
Vilsmeier-HaackSubstituted HydrazonesPOCl₃/DMFDry DMF80 °C, 4 hr75-88[6]
One-Pot MCRPhenylhydrazine, Benzaldehyde, Ethyl acetoacetate[bmim][FeCl₄]None (Solvent-free)80 °C, 1.5 hr92[9]

Part 2: Iodination of Pyrazole Precursors

Direct electrophilic iodination is the most common strategy for preparing 4-iodopyrazoles.[1] The C4 position of the pyrazole ring is electronically rich, making it highly susceptible to electrophilic attack.[1][10] Several iodinating systems have been developed to achieve this transformation efficiently and with high regioselectivity.[1]

G reactant reactant intermediate intermediate product product reaction_type reaction_type sub_pyrazole Synthesized Pyrazole Precursor iodination Electrophilic Iodination sub_pyrazole->iodination iodopyrazole 4-Iodopyrazole Intermediate iodination->iodopyrazole I₂/Oxidant or NIS coupling Cross-Coupling (e.g., Suzuki) iodopyrazole->coupling final_product Complex Functionalized Molecule coupling->final_product Boronic Acid, Pd Catalyst

Synthetic utility of 4-iodopyrazole intermediates.
Key Iodination Methods

  • Iodine with an Oxidant : This is a cost-effective and environmentally friendly approach.[1] Oxidants such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate a more electrophilic iodine species in situ.[1][11][12] The I₂/H₂O₂ system in water is considered a particularly "green" protocol, with water being the only byproduct.[13]

  • N-Iodosuccinimide (NIS) : NIS is a mild, reliable, and highly selective iodinating agent.[11][14] It is often used for substrates that may be sensitive to harsher conditions. For less reactive, electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) is often added to enhance the reactivity of NIS.[11][12]

  • Iodine Monochloride (ICl) : ICl is another effective reagent for the dehydration and iodination of pyrazole precursors, such as 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, to furnish 4-iodopyrazoles.[15]

Quantitative Data on Pyrazole Iodination

The following table summarizes various methods for the regioselective iodination of pyrazole precursors.

Pyrazole Substrate Iodinating System Solvent Conditions Yield (%) Reference
1-Aryl-3-CF₃-pyrazoleI₂ / CANMeCNReflux, overnight71-92[12]
PyrazoleI₂ / 30% H₂O₂WaterRoom Temp, 1-4 hr95[1][11]
1-(p-Tolyl)-3-CF₃-pyrazoleNIS / TFAAcetic Acid80 °C, overnight85[12]
1-Acyl-5-hydroxy-4,5-dihydropyrazoleICl / Li₂CO₃CH₂Cl₂Room Temp95[15]
PyrazoleI₂ / HIO₃ · 2H₂OAcetic Acid / H₂SO₄60 °CHigh (not specified)[16]
N-H or N-benzylpyrazolesKI / KIO₃H₂O/CHCl₃/CCl₄ + H₂SO₄Not specifiedModerate to excellent[17]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole (Knorr Synthesis)

This protocol is adapted from established Knorr synthesis procedures.[2]

  • Materials :

    • 1-Phenyl-1,3-butanedione (1,3-dicarbonyl compound)

    • Methylhydrazine (hydrazine derivative)

    • Glacial Acetic Acid (solvent and catalyst)

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid.

    • Add methylhydrazine (1.1 eq) to the solution. Note: The addition may be exothermic.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexane) to yield the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol is a general procedure based on the Vilsmeier cyclization of hydrazones.[6]

  • Materials :

    • Appropriate hydrazone (1.0 mmol)

    • Phosphorus oxychloride (POCl₃) (3.0 mmol)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure :

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (4 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (3.0 mmol) dropwise to the stirred DMF. The formation of the solid Vilsmeier reagent will be observed.

    • Add a solution of the hydrazone (1.0 mmol) in dry DMF to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

    • After the reaction is complete, pour the mixture onto crushed ice.

    • Neutralize with a dilute sodium hydroxide solution until a precipitate forms.

    • Allow the mixture to stand overnight to complete precipitation.

    • Filter the pale-yellow precipitate, wash with cold water, and dry.

    • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde.

Protocol 3: Green Iodination of Pyrazole using I₂/H₂O₂

This protocol describes a green and efficient method for the synthesis of 4-iodopyrazole.[1][11]

  • Materials :

    • Pyrazole derivative (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Water

  • Procedure :

    • To a round-bottom flask, add the pyrazole derivative (1.0 eq) and water.

    • Add iodine (0.5 eq) to the stirred suspension.

    • Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

    • Stir the reaction vigorously at room temperature for 1-4 hours. Monitor progress by TLC.

    • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

    • If necessary, purify the product by recrystallization or column chromatography.[1]

Protocol 4: Iodination of 1-Aryl-3-CF₃-pyrazoles using NIS/TFA

This protocol is effective for less reactive, electron-deficient pyrazoles.[12]

  • Materials :

    • 1-Aryl-3-CF₃-pyrazole (1.0 mmol)

    • N-Iodosuccinimide (NIS) (1.5 mmol)

    • Trifluoroacetic acid (TFA) (1 mL)

    • Glacial acetic acid (1 mL)

  • Procedure :

    • Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL) in a reaction vial.

    • Add a solution of NIS (1.5 mmol) in TFA (1 mL).

    • Seal the vial and heat the mixture at 80 °C overnight.

    • Cool the solution to room temperature and dilute with dichloromethane (DCM, 60 mL).

    • Wash the organic solution with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography to obtain the desired 4-iodopyrazole.[12]

References

In-depth Technical Guide on the Safety and Handling of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Iodo-3-methyl-1H-pyrazole could not be located through comprehensive searches of available chemical safety databases. The information presented in this guide is based on data for structurally related compounds, such as other iodinated and methylated pyrazoles. This information is intended for informational purposes only and should not be considered a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a certified SDS from a qualified chemical supplier before handling this compound. The safe handling of any chemical requires adherence to the specific guidelines provided in its SDS.

Introduction to Pyrazole Derivatives and Potential Hazards

Pyrazole and its derivatives are a class of heterocyclic organic compounds that are important scaffolds in medicinal chemistry and drug development.[1] The introduction of a halogen, such as iodine, and other functional groups can significantly alter the biological activity and toxicological properties of the molecule. Iodinated compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Therefore, handling novel or uncharacterized pyrazole derivatives like this compound requires stringent safety precautions.

Hazard Identification and Classification (Based on Related Compounds)

While specific GHS classification for this compound is unavailable, related iodinated pyrazoles are generally classified with the following hazards. It is prudent to assume that this compound may exhibit similar properties until specific data is available.

Table 1: GHS Classification for Structurally Similar Compounds

Compound NameGHS PictogramsHazard Statements
4-Iodopyrazole
alt text
H302: Harmful if swallowed[2] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[2][3]
4-Iodo-1-methyl-1H-pyrazole
alt text
alt text
H315: Causes skin irritation[4] H318: Causes serious eye damage[4] H335: May cause respiratory irritation[4]
3-Iodo-1-methyl-1H-pyrazole
alt text
alt text
H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation

Physical and Chemical Properties (Based on Related Compounds)

The following table summarizes the known physical and chemical properties of structurally similar compounds. These values are for reference only and may not reflect the actual properties of this compound.

Table 2: Physical and Chemical Properties of Related Pyrazole Compounds

Property4-Iodopyrazole4-Iodo-1-methyl-1H-pyrazole3-Iodo-1-methyl-1H-pyrazole
Molecular Formula C₃H₃IN₂[2]C₄H₅IN₂C₄H₅IN₂
Molecular Weight 193.97 g/mol [2]208.00 g/mol 208.00 g/mol
Appearance Solid[2]SolidLiquid
Melting Point 108-110 °C[2]59-64 °CNot Available
Boiling Point Not AvailableNot AvailableNot Available
Density Not AvailableNot Available1.936 g/mL at 25 °C

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended as a minimum standard of practice.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][5] A face shield may be necessary for splash-prone operations.

  • Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust or fumes.[3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store in a locked cabinet or other secure area.[3]

First-Aid Measures (General Guidance)

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

Accidental Release Measures (General Guidance)

In case of a spill, follow these general procedures:

  • Evacuation: Evacuate the area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust. For a liquid spill, absorb with an inert material and place in a container for disposal.

  • Environmental Precautions: Do not let the product enter drains or waterways.[5]

Experimental Protocols and Safety Workflows

The following diagrams illustrate general safety workflows that should be adapted to specific experimental protocols involving potentially hazardous chemicals like this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Identify Chemical Hazards assess_hazards Assess Potential for Skin/Eye Contact and Inhalation start->assess_hazards select_gloves Select Appropriate Chemical- Resistant Gloves (e.g., Nitrile) assess_hazards->select_gloves select_eyewear Wear Safety Glasses with Side Shields or Goggles assess_hazards->select_eyewear select_clothing Wear a Lab Coat assess_hazards->select_clothing respiratory_protection Consider Respiratory Protection (e.g., Fume Hood, Respirator) if Dust/Vapors are Generated assess_hazards->respiratory_protection end End: Proceed with Experiment select_gloves->end select_eyewear->end select_clothing->end respiratory_protection->end

Caption: General workflow for selecting appropriate Personal Protective Equipment (PPE).

Spill_Response_Workflow cluster_spill Chemical Spill Response Procedure spill Chemical Spill Occurs alert Alert Personnel in the Area spill->alert assess Assess the Spill Size and Hazard alert->assess small_spill Small, Controllable Spill? assess->small_spill cleanup Contain and Clean Up Spill Using Appropriate Materials small_spill->cleanup Yes evacuate Evacuate the Area small_spill->evacuate No dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose end End: Decontaminate Area dispose->end notify Notify Emergency Services and Lab Supervisor evacuate->notify notify->end

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or into the environment. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

The safe handling of this compound is of paramount importance for the protection of researchers and the environment. Due to the lack of specific safety data for this compound, a cautious approach must be taken, assuming it possesses hazards similar to other iodinated pyrazoles. The use of appropriate personal protective equipment, engineering controls, and adherence to established safe laboratory practices are essential. It is the responsibility of the user to obtain a specific Safety Data Sheet and to conduct a thorough risk assessment before commencing any work with this chemical.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a significant heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] The synthesis of 4-substituted pyrazoles, in particular, is of great interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the functionalization of the pyrazole ring system.[1] This document provides detailed protocols for the Suzuki-Miyaura coupling of 4-iodo-3-methyl-1H-pyrazole with various boronic acids, a key transformation for creating diverse molecular libraries for drug screening. 4-Iodopyrazoles are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.[1][3]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following sections summarize common conditions and provide data for optimization.

Catalyst Selection: A variety of palladium catalysts and ligands can be employed. The choice is crucial for achieving high yields and minimizing side reactions.[1]

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.[1][2]

  • Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand like SPhos or XPhos is also highly effective.[4][5]

Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.

  • Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][2]

  • Phosphates: Potassium phosphate (K₃PO₄) can also be an effective base.[6]

  • Fluorides: Potassium fluoride (KF) has been successfully employed.[1]

Solvent System: The reaction is typically performed in a biphasic mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[1]

  • Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.[1][7]

  • Aromatics: Toluene can also be utilized as the organic solvent.[1]

  • The ratio of organic solvent to water is often in the range of 3:1 to 4:1.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives.

4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃ (2.5 equiv)DME/H₂O90 °C (Microwave), 5-12 minModerate to Good
4-Iodopyrazole derivativeArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 equiv)1,4-Dioxane/H₂O (4:1)90 °C, 6 hNot specified
4-Iodopyrazole derivativeArylboronic acidPd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%)K₂CO₃ (2.0-3.0 equiv)1,4-Dioxane/H₂O or Toluene/H₂O80-110 °CNot specified
1-Aryl-3-CF₃-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄ (30 mol%)K₂CO₃THF/H₂OReflux, 2 days56%

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).[7]

  • Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv).[7]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[7]

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.[1]

  • Heat the reaction mixture at 90°C for 6 hours under an inert atmosphere.[1][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-pyrazole.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient method for the synthesis of 4-aryl-3-methyl-1H-pyrazoles utilizing microwave irradiation.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[2]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[2]

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[2]

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazole.[1]

Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow A 1. Add Reactants & Reagents - this compound - Arylboronic acid - Pd Catalyst - Base B 2. Add Solvent System (e.g., Dioxane/H₂O) A->B C 3. Degas with Inert Gas (Argon or Nitrogen) B->C D 4. Heat Reaction Mixture (Conventional or Microwave) C->D E 5. Monitor Progress (TLC) D->E E->D Incomplete F 6. Work-up - Quench with H₂O - Extract with Organic Solvent E->F Complete G 7. Purification (Column Chromatography) F->G H Final Product: 4-Aryl-3-methyl-1H-pyrazole G->H Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->pd0 r1x R¹-X (this compound) r1x->pd_intermediate1 r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base r2b->pd_intermediate2 product R¹-R² (Product) product->pd0

References

Application Notes and Protocols for Sonogashira Cross-Coupling of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-iodo-3-methyl-1H-pyrazole with terminal alkynes. This reaction is a powerful tool for the synthesis of diverse 4-alkynyl-3-methyl-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] For heteroaromatic compounds like pyrazoles, this reaction enables the direct introduction of an alkynyl moiety, significantly expanding the accessible chemical space for drug discovery and development. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, often allowing for mild reaction conditions.[2] The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of an amine base.[3][4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira cross-coupling of substituted iodopyrazoles with terminal alkynes, providing a comparative overview of catalysts, reagents, and reaction parameters.

SubstrateAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)TriethylamineDMF65382
5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)TriethylamineDMFReflux487-92
4-Iodopyrazole (general)Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTriethylamineRT-High
1-Aryl-4-iodo-3-CF₃-1H-pyrazolePhenylacetylenePd(PPh₃)₄ (10)CuI (10)TriethylamineTHF8024-

Experimental Protocols

This section provides a detailed methodology for the Sonogashira cross-coupling of a protected this compound, adapted from established procedures for similar substrates.[4] As the pyrazole NH can act as a ligand and potentially interfere with the catalyst, N-protection is often employed.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous dimethylformamide (DMF) to dissolve the pyrazole. Subsequently, add the terminal alkyne (1.2 equiv), triethylamine (2.0-3.0 equiv), copper(I) iodide (5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%).

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-3-methyl-1H-pyrazole.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound to Schlenk flask B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous DMF B->C D Add Terminal Alkyne, Et3N, CuI, and PdCl2(PPh3)2 C->D E Heat to 65 °C with Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with EtOAc and Water G->H I Separate and Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K Product Pure 4-Alkynyl-3-methyl-1H-pyrazole K->Product

Caption: Workflow for the Sonogashira cross-coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Pd_complex R-Pd(II)L2-I OxAdd->Pd_complex R-I Transmetal Transmetalation Pd_complex->Transmetal Pd_alkynyl R-Pd(II)L2-C≡CR' Transmetal->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 R-C≡CR' CuI CuI Cu_acetylide CuC≡CR' CuI->Cu_acetylide Alkyne R'C≡CH Alkyne->CuI Base Cu_acetylide->Transmetal

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction of 4-iodo-3-methyl-1H-pyrazole. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1] This methodology is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures.

The protocols outlined below are based on established procedures for structurally similar 4-iodopyrazoles and provide a comprehensive guide for the successful execution and optimization of this transformation. Particular attention is given to the potential reactivity of the unprotected N-H group of the pyrazole and strategies to ensure selective C-4 alkenylation.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene in the presence of a base to form a substituted alkene.[1][2] The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion into the Pd-C bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3]

For heteroaromatic substrates like this compound, the reaction provides a direct route to C-4 functionalized pyrazoles, which are important scaffolds in medicinal chemistry. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Optimized Heck Reaction Conditions

The following table summarizes optimized conditions for the Heck reaction of a model N-protected 4-iodo-1H-pyrazole with various alkenes, based on literature precedents.[4] These conditions serve as an excellent starting point for the reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802495
2tert-Butyl AcrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802490
3Methyl Vinyl KetonePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802485
4StyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃NDMF802444
5AcrylonitrilePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8024Low

Data extracted from a study on N-trityl-4-iodo-1H-pyrazole.[4]

Experimental Protocols

Two detailed protocols are provided below. The first is based on the highly successful conditions for an N-protected 4-iodopyrazole. The second is a proposed protocol for the N-unprotected this compound, with modifications to account for the reactive N-H bond.

Protocol 1: Heck Reaction of N-Protected this compound with Methyl Acrylate

This protocol is adapted from established procedures for N-protected 4-iodopyrazoles, which have been shown to give excellent yields.[4]

Materials:

  • N-Protected this compound (e.g., N-trityl or N-benzyl)

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and triethyl phosphite (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF to dissolve the solids, followed by triethylamine (2.0 equiv.) and methyl acrylate (1.2 equiv.) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (if required): If a protecting group was used, it can be removed at this stage using appropriate literature procedures.

Protocol 2: Proposed Heck Reaction of this compound (N-H Unprotected) with Methyl Acrylate

This proposed protocol is designed to minimize potential side reactions at the unprotected N-H position, such as N-arylation. The use of an inorganic base like potassium carbonate is suggested instead of an amine base.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sealed microwave vial or Schlenk flask

  • Magnetic stirrer and hotplate/microwave reactor

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add anhydrous DMF or MeCN, followed by methyl acrylate (1.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Alternatively, microwave irradiation at a similar temperature for a shorter duration (e.g., 30-60 minutes) can be explored to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the inorganic base and palladium residues. Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C-4 alkenylated product.

Note on Optimization: For the N-unprotected substrate, optimization of the base, ligand, and solvent may be necessary to achieve high yields and selectivity. Screening of different inorganic bases (e.g., Cs₂CO₃, Na₂CO₃) and phosphine ligands is recommended.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Figure 1: Simplified Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd_intermediate R-Pd(II)-X L₂ pd0->pd_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd0 R-X pd_alkene_complex [R-Pd(II)-X L₂(Alkene)] pd_intermediate->pd_alkene_complex alkene_coordination Alkene Coordination alkene_coordination->pd_intermediate Alkene pd_alkyl_complex Product-Pd(II)-H L₂ pd_alkene_complex->pd_alkyl_complex migratory_insertion Migratory Insertion pd_hydride_complex H-Pd(II)-X L₂ pd_alkyl_complex->pd_hydride_complex beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination->pd_alkyl_complex Product pd_hydride_complex->pd0 reductive_elimination Reductive Elimination (with Base) reductive_elimination->pd_hydride_complex Base reactant R-X (this compound) alkene Alkene product Substituted Alkene base_hx Base-H⁺X⁻

Caption: A diagram illustrating the key steps of the Heck reaction catalytic cycle.

Experimental Workflow for Heck Reaction of this compound

experimental_workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup: - this compound - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert reagents Add Solvent and Alkene inert->reagents reaction Heat and Stir (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up: - Quench - Extract - Dry & Concentrate monitoring->workup If complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A flowchart outlining the general laboratory procedure for the Heck reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines. The 4-amino-3-methyl-1H-pyrazole scaffold is a privileged structure found in numerous biologically active compounds, notably as inhibitors of Janus kinases (JAKs), which are critical in immunology and oncology.[1]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-iodo-3-methyl-1H-pyrazole, offering a versatile and efficient method to couple this key intermediate with a wide range of primary and secondary amines. The choice of catalytic system is crucial and is primarily dictated by the structure of the amine coupling partner, specifically the presence or absence of β-hydrogens.[1][3] For amines lacking β-hydrogens (e.g., aryl amines, morpholine), palladium catalysis is generally effective. For amines possessing β-hydrogens (e.g., primary and secondary alkylamines), copper-catalyzed conditions are often preferred to mitigate side reactions such as β-hydride elimination.[1][3]

Reaction Scheme

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of 4-halopyrazole derivatives with various amines. These conditions are directly applicable or adaptable for this compound.

Table 1: Palladium-Catalyzed Amination of 4-Halopyrazoles with Amines Lacking β-Hydrogens
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)0.1767
2AnilinePd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene11012~85-95
3IndolePd(OAc)₂ (5)DavePhos (7.5)K₃PO₄Toluene10024~80-90
4BenzylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)0.17Good

Yields are based on studies with 4-bromo-1-tritylpyrazole and are expected to be similar for this compound.[3][4]

Table 2: Copper-Catalyzed Amination of 4-Iodopyrazoles with Amines Possessing β-Hydrogens
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF100-12012-2443
2PiperidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF100-12012-2421
3n-HexylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF100-12012-24Moderate
4DiethylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF100-12012-24Moderate

Yields are based on studies with 4-iodo-1-tritylpyrazole and serve as a strong starting point for this compound.[1][3]

Experimental Protocols

Note on N-H Pyrazole: The following protocols are adapted from procedures using N-trityl protected pyrazoles.[1][4] For the N-H pyrazole, an additional equivalent of base may be required to deprotonate the pyrazole nitrogen. Alternatively, the pyrazole can be protected with a suitable group (e.g., trityl, Boc) prior to coupling and deprotected afterward.

Protocol 1: Palladium-Catalyzed Amination of this compound (for Amines without β-Hydrogens)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.[1]

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-3-methyl-1H-pyrazole derivative.[1]

Protocol 2: Copper-Catalyzed Amination of this compound (for Amines with β-Hydrogens)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0-3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, and KOtBu.[1]

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[1]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.[1]

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-amino-3-methyl-1H-pyrazole product.[1]

Visualizations

Experimental Workflow

G start_end start_end process process decision decision io io A Start: Reagent Preparation B Assemble Reaction in Schlenk Tube under Inert Gas A->B C Add Degassed Solvent and Amine B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Reaction Complete? E->F F->D No G Work-up: Quench, Extract, Dry F->G Yes H Purification: Column Chromatography G->H I Characterization of Pure Product H->I J End I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition  Ar-I amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex  R2NH, Base - HX product_formation Reductive Elimination amido_complex->product_formation product_formation->pd0 Ar-NR2 (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Ullmann Condensation with 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Ullmann condensation reaction utilizing 4-iodo-3-methyl-1H-pyrazole as a key building block. The protocols detailed herein are designed for the synthesis of novel 4-amino- and 4-alkoxypyrazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Ullmann condensation is a versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Modern adaptations of this reaction allow for milder conditions and greater functional group tolerance compared to traditional methods. This document outlines protocols for both C-N and C-O bond formation at the C4 position of the pyrazole ring.

Copper-Catalyzed N-Arylation and N-Alkylation (C-N Coupling)

The copper-catalyzed amination of this compound provides a direct route to 4-aminopyrazole derivatives. While specific data for the 3-methyl substituted pyrazole is limited, protocols for the related 4-iodo-1H-1-tritylpyrazole can be adapted.[1][2] The choice of catalyst system, particularly the use of ligands, can be critical for achieving high yields and preventing side reactions.

General Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from procedures for the CuI-mediated coupling of 4-iodopyrazoles with alkylamines.[1][2]

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Solvent (e.g., Dioxane, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Copper(I) iodide (CuI, 5-10 mol%), and the base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) and the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Copper-Catalyzed C-N Coupling of 4-Iodopyrazoles.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AlkylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good
2PhenylamineCu₂O (10)NoneNoneMethanolRT24Moderate
3Alkylamine (with β-H)CuI (20)NoneK₂CO₃ (2.0)Dioxane1102450-70*

*Note: Yields are based on reactions with 4-iodo-1H-1-tritylpyrazole and may vary for this compound.[1]

Diagram 1: General Workflow for Copper-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - CuI - Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent_amine Add Solvent and Amine inert->solvent_amine heat Heat and Stir (80-120°C, 12-24h) solvent_amine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-Amino-3-methyl- 1H-pyrazole Derivative purify->product

Caption: Workflow for the copper-catalyzed amination of this compound.

Copper-Catalyzed O-Arylation and O-Alkylation (C-O Coupling)

The Ullmann condensation can also be employed to form C-O bonds, leading to the synthesis of 4-aryloxy and 4-alkoxypyrazoles. These reactions are typically performed using a copper catalyst in the presence of a base. Microwave irradiation can be utilized to accelerate these transformations.[3]

General Experimental Protocol: Copper-Catalyzed O-Alkylation under Microwave Irradiation

This protocol is based on the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols.[3]

Materials:

  • This compound

  • Alcohol (serves as reactant and solvent)

  • Copper(I) iodide (CuI)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline

  • Potassium tert-butoxide (t-BuOK)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • In a microwave reaction vial, add this compound (1.0 mmol), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Add the desired alcohol (2-3 mL).

  • Carefully add potassium tert-butoxide (2.0 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 130 °C for 1 hour with stirring.

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Table 2: Conditions for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols.

EntryAlcoholCatalyst (mol%)Ligand (mol%)Base (equiv)Temp (°C)Time (h)MethodYield (%)
1Allyl alcoholCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)t-BuOK (2.0)1301Microwave60-80
2Benzyl alcoholCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)t-BuOK (2.0)1301Microwave50-70
3IsopropanolCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)t-BuOK (2.0)1301Microwave40-60*

*Note: Yields are based on reactions with 4-iodo-1H-1-tritylpyrazole and may vary for this compound.[3]

Diagram 2: Catalytic Cycle for Ullmann Condensation

G CuI Cu(I) Catalyst Intermediate2 Cu(I)-Nu CuI->Intermediate2 + Nu-H - HI Pyrazole This compound (Ar-I) Intermediate1 [Ar-Cu(III)-I(Nu)] Complex Nucleophile Amine/Alcohol (Nu-H) Base Base Product 4-Substituted Pyrazole (Ar-Nu) Product->CuI Regenerates Catalyst Intermediate1->Product Reductive Elimination Intermediate2->Intermediate1 + Ar-I (Oxidative Addition)

Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann condensation.

Concluding Remarks

The Ullmann condensation provides a powerful and adaptable method for the functionalization of this compound. The protocols and data presented here, derived from closely related systems, offer a solid foundation for the synthesis of novel pyrazole derivatives. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates. The versatility of this reaction makes it a valuable tool in the synthesis of compound libraries for drug discovery and development.

References

Application Notes and Protocols for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the copper-catalyzed C-O coupling of 4-iodopyrazoles with various alcohols. This transformation is a key method for the synthesis of 4-alkoxypyrazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The protocols detailed herein are based on established microwave-assisted methodologies, offering efficient and direct access to these valuable scaffolds.[1][2][3]

Overview and Applications

The functionalization of the C4-position of the pyrazole ring is a critical strategy in the development of novel bioactive molecules.[4] Copper-catalyzed cross-coupling reactions, specifically the Ullmann-type C-O bond formation, provide a reliable and milder alternative to traditional methods for the synthesis of aryl ethers.[4][5] The resulting 4-alkoxypyrazoles have demonstrated a range of biological effects, including the inhibition of liver alcohol dehydrogenase and induction of cytochrome P-450, making them attractive targets for drug development programs.[1] This document provides optimized reaction conditions and detailed experimental protocols to facilitate the synthesis and exploration of this important class of molecules.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the copper-catalyzed C-O coupling of various 4-iodopyrazoles with a range of alcohols. The data is compiled from studies utilizing a copper(I) iodide catalyst with a phenanthroline-based ligand under microwave irradiation.[1][6]

Table 1: Optimization of Reaction Conditions for the Coupling of 4-Iodo-1-trityl-1H-pyrazole and Allyl Alcohol [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)Time (h)Yield (%)
1CuI (20)L4 (20)tBuOK (2.0)100145
2CuI (20)L4 (20)tBuOK (2.0)130166
3CuI (20)L4 (20)tBuOK (2.0)160116
4CuI (20)L4 (20)tBuOK (2.0)1300.524
5CuI (10)L4 (20)tBuOK (2.0)130137

L4 = 3,4,7,8-tetramethyl-1,10-phenanthroline

Table 2: Substrate Scope for the CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Various Alcohols [1]

Entry4-Iodopyrazole DerivativeAlcoholProductYield (%)
14-iodo-1-trityl-1H-pyrazoleMethanol4-methoxy-1-trityl-1H-pyrazole61
24-iodo-1-trityl-1H-pyrazoleEthanol4-ethoxy-1-trityl-1H-pyrazole76
34-iodo-1-trityl-1H-pyrazolen-Propanol4-(n-propoxy)-1-trityl-1H-pyrazole68
44-iodo-1-trityl-1H-pyrazolen-Butanol4-(n-butoxy)-1-trityl-1H-pyrazole33
5N-allyl-4-iodo-1H-pyrazoleAllyl alcoholN,4-diallyloxy-1H-pyrazole55
6N-but-3-en-1-yl-4-iodo-1H-pyrazoleAllyl alcohol4-(allyloxy)-1-(but-3-en-1-yl)-1H-pyrazole58

Experimental Protocols

The following protocols provide detailed methodologies for the copper-catalyzed C-O coupling reaction.

3.1. General Protocol for Microwave-Assisted C-O Coupling [1][4][6]

This procedure describes a general method for the CuI-catalyzed coupling of a 4-iodopyrazole with an alcohol using microwave irradiation.[1]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Alcohol (serves as solvent, typically 2-3 mL)

  • Copper(I) Iodide (CuI, 20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (tBuOK, 2.0 equiv)

  • Microwave reaction vial (0.5-2.0 mL) with a magnetic stir bar

  • Saturated aqueous NH₄Cl solution

  • Organic solvent (e.g., ethyl acetate or CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add the 4-iodopyrazole derivative (e.g., 0.12 mmol, 1.0 equiv), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.026 mmol, 20 mol%), and CuI (0.023 mmol, 20 mol%).[1]

  • Add the desired alcohol (2.0 mL).

  • Carefully add potassium tert-butoxide (0.26 mmol, 2.0 equiv).[1]

  • Seal the vial tightly with a cap and stir the mixture to ensure dissolution.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 4-alkoxypyrazole product.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents 1. Add 4-Iodopyrazole, CuI, and Ligand to Vial alcohol 2. Add Alcohol (Solvent) reagents->alcohol base 3. Add tBuOK Base alcohol->base seal 4. Seal Vial base->seal microwave 5. Irradiate at 130 °C for 1 hour seal->microwave cool 6. Cool to RT microwave->cool quench 7. Quench with aq. NH4Cl cool->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Dry, Concentrate & Purify extract->purify product Pure 4-Alkoxypyrazole purify->product

A generalized experimental workflow diagram.

4.2. Proposed Catalytic Cycle

The copper-catalyzed C-O coupling is a type of Ullmann condensation. While the precise mechanism can be complex and ligand-dependent, a generally accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[7]

G Cu_I_L Cu(I)-L Cu_I_OR [L-Cu(I)-OR] Cu_I_L->Cu_I_OR + R-OH, Base - Base-H+ label1 Alcoholate Formation Cu_III_complex [L-Cu(III)(OR)(Ar)]-I Cu_I_OR->Cu_III_complex + Ar-I label2 Oxidative Addition Cu_III_complex->Cu_I_L Product Ar-OR Cu_III_complex->Product label3 Reductive Elimination

A proposed catalytic cycle for C-O coupling.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Aryl-3-methyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals known for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The development of efficient, rapid, and environmentally benign synthetic methods is crucial for accelerating drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically reduces reaction times, increases product yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[1][2] This document provides detailed protocols for the microwave-assisted synthesis of 4-aryl-3-methyl-1H-pyrazoles via the Paal-Knorr condensation of 2-aryl-1,3-butanediones with hydrazine hydrate.

General Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between a 2-aryl-1,3-butanedione and hydrazine hydrate. The microwave irradiation facilitates the rapid formation of the pyrazole ring through efficient heating.

PaalKnorr cluster_start 1. Initial Nucleophilic Attack cluster_inter1 2. Hydrazone Formation cluster_inter2 3. Intramolecular Cyclization cluster_final 4. Dehydration diketone Aryl-1,3-diketone intermediate1 Hemiaminal Intermediate diketone->intermediate1 + H₂NNH₂ hydrazine Hydrazine intermediate2 Hydrazone Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclic Hemiaminal intermediate2->intermediate3 Tautomerization & Ring Closure product 4-Aryl-3-methyl-1H-pyrazole intermediate3->product - H₂O

References

Application Notes and Protocols for 4-Iodo-3-methyl-1H-pyrazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Iodo-3-methyl-1H-pyrazole as a valuable fragment in fragment-based drug discovery (FBDD), particularly for the development of kinase inhibitors. The document outlines its chemical properties, screening methodologies, and protocols for hit validation and elaboration.

Introduction to this compound in FBDD

This compound is a versatile heterocyclic compound that serves as an excellent starting point for FBDD campaigns. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The methyl group at the 3-position can provide favorable van der Waals interactions, while the iodine atom at the 4-position offers a reactive handle for synthetic elaboration, allowing for rapid analogue synthesis and optimization of fragment hits.

Data Presentation: Illustrative Screening Data

While specific quantitative binding data for this compound as a fragment hit is not extensively published, the following table presents illustrative data from a hypothetical fragment screening campaign against a panel of kinases. This data is representative of the typical low-affinity binding observed for initial fragment hits.

Target KinaseScreening TechniqueResult TypeValue (μM)
Aurora A KinaseSurface Plasmon Resonance (SPR)K_D250
JAK2NMR Saturation Transfer Difference (STD)K_D (estimated)> 500
Akt1 (PKBα)Isothermal Titration Calorimetry (ITC)K_D380
Cyclin-Dependent Kinase 2 (CDK2)Thermal Shift Assay (TSA)ΔT_m (°C)1.5

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Fragment Screening Protocol: Surface Plasmon Resonance (SPR)

Objective: To identify and characterize the binding of this compound to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Target Kinase:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM), keeping the final DMSO concentration constant (e.g., ≤ 1%).

    • Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D).

Hit Validation Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of this compound to the target kinase and to obtain structural information about the binding site.

Materials:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • ¹⁵N-labeled target kinase

  • This compound

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 90% H₂O/10% D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled target kinase (e.g., 50-100 µM) in NMR buffer.

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H-¹⁵N HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase.

    • Add increasing concentrations of this compound to the kinase sample (e.g., 0.5, 1, 2, 5, 10 equivalents).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the backbone amide signals.

    • Residues with significant CSPs are likely located in or near the fragment binding site.

    • The dissociation constant (K_D) can be estimated by fitting the CSP data to a binding isotherm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors and a general workflow for a fragment-based drug discovery campaign.

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (~1000-3000 compounds) PrimaryScreen Primary Screen (e.g., SPR, TSA, NMR) FragmentLibrary->PrimaryScreen Hits Initial Hits (Weak Binders) PrimaryScreen->Hits OrthogonalScreen Orthogonal Screen (e.g., ITC, NMR) Hits->OrthogonalScreen XrayCryst X-ray Crystallography OrthogonalScreen->XrayCryst BindingMode Binding Mode Analysis XrayCryst->BindingMode SBDD Structure-Based Design (Fragment Growing/Linking) BindingMode->SBDD AnalogueSynth Analogue Synthesis (Utilizing 4-Iodo position) SBDD->AnalogueSynth SAR Structure-Activity Relationship (SAR) AnalogueSynth->SAR LeadCompound Lead Compound (Improved Potency & Properties) SAR->LeadCompound Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome regulates AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome regulates Cleavage Cleavage Furrow Formation AuroraB->Cleavage regulates Centrosome->Prophase Chromosome->Metaphase Cleavage->Cytokinesis Inhibitor This compound -based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK2 Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene regulates Inhibitor This compound -based Inhibitor Inhibitor->JAK Akt_PKB_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt/PKB PIP3->Akt recruits & activates PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3, etc.) Akt->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor This compound -based Inhibitor Inhibitor->Akt

Application Notes and Protocols: N-Alkylation of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted pyrazoles are crucial heterocyclic motifs in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-Iodo-3-methyl-1H-pyrazole, is a fundamental transformation for creating diverse molecular libraries. However, this reaction often presents a challenge in controlling regioselectivity, leading to a mixture of N1 and N2-alkylated isomers.[1][2] The specific regioisomer produced is critical as it profoundly influences the molecule's three-dimensional structure and its subsequent biological activity. The iodine atom at the C4 position provides a versatile handle for further functionalization via cross-coupling reactions, making this scaffold particularly valuable in drug discovery.[3][4]

This document provides a detailed protocol for the N-alkylation of this compound using a standard base-mediated approach with an alkyl halide.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base typically yields a mixture of two regioisomers: 1-alkyl-4-iodo-3-methyl-1H-pyrazole (N1 isomer) and 1-alkyl-4-iodo-5-methyl-1H-pyrazole (N2 isomer). The ratio of these products is influenced by steric and electronic factors, as well as the specific reaction conditions employed.[1][5]

Caption: General N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. This method is widely applicable for various alkyl halides.[2][6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply line

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF via syringe to achieve a concentration of 0.2-0.5 M with respect to the pyrazole.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Attach a condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 25°C and 80°C) and stir for the required time (4-24 hours).

    • Monitor the reaction progress by TLC. Prepare a TLC chamber with a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers and any impurities.

    • Combine the fractions containing the desired product(s) and evaporate the solvent to yield the pure N-alkylated this compound.

  • Characterization:

    • Confirm the structure and purity of the isolated products using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can often be determined using 2D NMR techniques like NOESY.[7]

Data Presentation: Representative Reaction Conditions

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. Steric hindrance at the N1 position (adjacent to the methyl group) generally favors alkylation at the N2 position. The choice of base and solvent can also influence the isomeric ratio.[1][5] The following table summarizes typical conditions extrapolated from protocols for similar substituted pyrazoles.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)N1:N2 Ratio
1Methyl IodideK₂CO₃DMF251285-95Varies
2Benzyl BromideNaHTHF60880-90N2 major
3Ethyl BromoacetateCs₂CO₃Acetonitrile80675-85Varies
4Allyl BromideK₂CO₃DMSO501080-90Varies

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the N-alkylation of this compound.

experimental_workflow setup Reaction Setup (Pyrazole, Base, Solvent under N₂) add_reagent Add Alkylating Agent (Dropwise at RT) setup->add_reagent Stir 15-30 min react Heat and Stir (Monitor by TLC) add_reagent->react Heat to target temp workup Work-up (Quench with water, Extract with EtOAc) react->workup Upon completion purify Purification (Wash, Dry, Concentrate) workup->purify isolate Isolation (Flash Column Chromatography) purify->isolate characterize Characterization (NMR, MS) isolate->characterize

Caption: Workflow for base-mediated N-alkylation.

References

Application Notes and Protocols for the Purification of 4-Iodo-3-methyl-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Iodo-3-methyl-1H-pyrazole using silica gel column chromatography. The outlined procedures are based on established methods for the separation of closely related iodopyrazole derivatives and general principles of chromatography.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, reagents, and potential side-products. Effective purification is crucial to obtain the compound in high purity for subsequent applications. Column chromatography is a widely used and effective technique for this purpose, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. This application note details the materials, equipment, and a step-by-step protocol for the successful purification of this compound.

Principle of Separation

The purification of this compound by column chromatography relies on the principle of normal-phase chromatography. A polar stationary phase, typically silica gel, is used in conjunction with a relatively non-polar mobile phase. Compounds in the crude mixture are separated based on their polarity. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.

1. Materials and Equipment:

  • Chemicals:

    • Crude this compound

    • Silica gel (for column chromatography, typically 60 Å, 230-400 mesh)

    • n-Hexane (or heptane), HPLC grade

    • Ethyl acetate, HPLC grade

    • Dichloromethane, HPLC grade (optional)

    • Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

    • Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • Equipment:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for solvent reservoir)

    • Beakers and Erlenmeyer flasks

    • Round-bottom flasks

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp for TLC visualization

    • Fraction collector or test tubes/vials for manual fraction collection

    • Cotton or glass wool

    • Sand (washed and dried)

    • Spatula and funnel

    • NMR spectrometer and/or other analytical instruments for purity assessment

2. Pre-Chromatography Preparation: TLC Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product, this compound, has a retention factor (Rf) of approximately 0.2-0.4. This ensures good separation on the column.

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Prepare several developing chambers with different ratios of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

    • Place the TLC plates in the developing chambers and allow the solvent to ascend to near the top of the plate.

    • Visualize the separated spots under a UV lamp.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Select the solvent system that provides the best separation of the target compound from impurities, with an Rf value in the desired range.

3. Column Preparation (Wet Packing Method):

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton/glass wool plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). The slurry should have a consistency that is easy to pour.

  • Pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in the packing process. Continuously add more slurry until the desired column height is reached. Crucially, never let the top of the silica gel run dry.

  • Once the silica gel is packed, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.

  • Drain the solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Dry Loading (Recommended for better resolution):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the initial mobile phase.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel without disturbing the surface.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column. A separatory funnel can be used as a solvent reservoir for a continuous flow.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or vials.

  • If a gradient elution is required (as is common for separating compounds with a range of polarities), start with the initial low-polarity mobile phase and gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[1]

  • Monitor the separation process by collecting small spots from the eluting fractions and analyzing them by TLC.

6. Product Isolation and Analysis:

  • Identify the fractions containing the pure this compound by TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes typical parameters for the column chromatography of iodopyrazole derivatives, which can be adapted for this compound.

ParameterDescriptionTypical Values/RangesReference
Stationary Phase The solid adsorbent used in the column.Silica gel (60 Å, 230-400 mesh)[1]
Mobile Phase The solvent or mixture of solvents that moves the sample through the column.n-Hexane/Ethyl Acetate, n-Hexane/Dichloromethane[2]
Elution Mode The method of applying the mobile phase.Isocratic or Gradient Elution[1]
Mobile Phase Composition The ratio of solvents in the mobile phase.Starting with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing polarity.Inferred from[1]
Target Rf Value (TLC) The desired retention factor for the product on a TLC plate for optimal separation.0.2 - 0.4General chromatographic principle
Yield The percentage of the pure product recovered after purification.70-90% (dependent on crude purity)Inferred from similar purifications

Visualization

Experimental Workflow for Purification of this compound

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Mobile Phase (Rf ≈ 0.2-0.4) column_prep Column Packing (Silica Gel Slurry in Initial Mobile Phase) tlc->column_prep Informs sample_loading Sample Loading (Dry or Wet Method) column_prep->sample_loading elution Elution with Mobile Phase (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identifies Pure Fractions evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation final_product Pure this compound evaporation->final_product purity_analysis Purity & Identity Confirmation (NMR, MS, etc.) final_product->purity_analysis

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting

  • Product does not elute: The mobile phase may be too non-polar. Gradually increase the polarity of the eluent.

  • Poor separation: The initial mobile phase may be too polar, causing compounds to elute too quickly. Start with a less polar solvent mixture. Dry loading the sample can also improve resolution.

  • Compound streaks on the column: The compound may be sparingly soluble in the mobile phase, or the sample may have been loaded in too large a volume of solvent.

  • Product decomposes on the column: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. In such cases, using deactivated (neutral) silica gel or an alternative stationary phase like alumina may be necessary.

By following this detailed protocol and adapting the mobile phase conditions based on preliminary TLC analysis, researchers can achieve a high-purity sample of this compound suitable for their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Iodo-3-methyl-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the electrophilic iodination of 3-methyl-1H-pyrazole. Key methodologies include:

  • Iodine with an Oxidizing Agent: This approach utilizes molecular iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN).[1][2] These methods are generally cost-effective and offer good regioselectivity for the 4-position.

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent.[3][4] The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, particularly for less reactive pyrazole systems.[3][4]

  • Iodine Monochloride (ICl): ICl is a reactive iodinating agent that can be effective for various pyrazole derivatives.[2]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yield: This can be due to incomplete reactions, product loss during workup and purification, or the formation of side products.[1][5]

  • Multiple Iodinations: Di- or even tri-iodinated pyrazoles can form, especially with excess iodinating agent or at higher temperatures.[1]

  • Purification Difficulties: Separating the desired this compound from the starting material, isomers, and other byproducts can be challenging.[1]

Q3: How can I purify the crude this compound?

A3: The following purification techniques are commonly employed:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline product.[1]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the target compound from impurities.[1][7]

  • Aqueous Workup: Washing the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate is crucial for removing excess iodine.[1][7]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature, as appropriate for the chosen method. For instance, with I₂/CAN, refluxing overnight may be necessary.[3][5] - Ensure the quality and stoichiometry of the reagents are correct. Use fresh, high-quality iodinating agents and oxidants.[1]
Product Loss During Workup - Optimize extraction procedures, ensuring the correct solvent and pH are used. - For purification by crystallization, cool the solution slowly to maximize crystal formation.[1]
Sub-optimal Reaction Conditions - For the I₂/H₂O₂ method, ensure the dropwise addition of H₂O₂ to control the reaction temperature.[1] - When using NIS, the addition of a catalytic amount of a strong acid can improve the reaction rate for less reactive substrates.[4]
Issue 2: Low Purity (Multiple Spots on TLC)
Potential Cause Recommended Solution
Formation of Isomeric Byproducts (e.g., 5-iodo-3-methyl-1H-pyrazole) - Employ a highly regioselective iodination method. Iodination with I₂/CAN is known to be highly selective for the 4-position.[3][6] - Avoid conditions that favor the formation of other isomers, such as the use of n-BuLi which directs iodination to the 5-position.[3][6]
Presence of Di- or Tri-iodinated Byproducts - Use a stoichiometric amount of the iodinating agent relative to the 3-methyl-1H-pyrazole.[1] - Maintain strict control over the reaction temperature, as higher temperatures can promote multiple iodinations.[1]
Unreacted Starting Material - Slightly increase the amount of the iodinating agent. - Extend the reaction time.[1]
Oily Product Instead of a Solid - This is often due to the presence of impurities. Purify the product using column chromatography. - Attempt to induce crystallization by scratching the side of the flask with a glass rod or by seeding with a small crystal of the pure product.[1] - Ensure all residual solvent is removed by drying the product under vacuum.[1]

Experimental Protocols

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

Materials:

  • 3-methyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg) to the solution.[3]

  • Reflux the reaction mixture overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous sodium thiosulfate (5 mL), followed by water (10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is effective, especially for pyrazoles that may be less reactive.

Materials:

  • 3-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol, 338 mg) in trifluoroacetic acid (1 mL).[3]

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 5 mL) and then with saturated aqueous sodium bicarbonate (3 x 5 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvents under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Iodination Methods for Pyrazole Derivatives (Literature Data)

MethodReagentsSolventTemperatureReaction TimeTypical Yield (%)Regioselectivity
I₂ / CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGood to ExcellentC4[3][6]
NIS / Acid N-Iodosuccinimide, H₂SO₄ or TFAAcetic Acid / TFA80 °COvernightGoodC4[3]
I₂ / H₂O₂ I₂, Hydrogen PeroxideWaterRoom Temp. - 100 °C< 1 - 72 h63 - 100C4[1]
n-BuLi / I₂ n-Butyllithium, I₂THF-78 °C-HighC5[3][6]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Dissolve 3-methyl-1H-pyrazole in solvent reagents 2. Add Iodinating Agent (e.g., I₂/CAN or NIS) start->reagents react 3. Heat/Stir (Monitor by TLC/HPLC) reagents->react quench 4. Quench excess Iodine (aq. Na₂S₂O₃ wash) react->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 7. Concentrate under reduced pressure dry->concentrate purify 8. Purify crude product (Column Chromatography or Recrystallization) concentrate->purify characterize 9. Characterize final product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Product Loss during Workup? start->loss_workup optimize_rxn Increase reaction time/temp. Verify reagent stoichiometry/quality. incomplete_rxn->optimize_rxn Yes optimize_workup Optimize extraction and purification steps. Ensure slow crystallization. loss_workup->optimize_workup Yes improved_yield Improved Yield optimize_rxn->improved_yield optimize_workup->improved_yield troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Observed isomers Isomeric byproducts present? start->isomers multi_iodo Di/tri-iodinated byproducts? start->multi_iodo regioselectivity Use a highly regioselective method (e.g., I₂/CAN). isomers->regioselectivity Yes stoichiometry Use stoichiometric amounts of iodinating agent. Control temperature. multi_iodo->stoichiometry Yes improved_purity Improved Purity regioselectivity->improved_purity stoichiometry->improved_purity

References

troubleshooting Sonogashira reaction with 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira reaction, specifically involving 4-iodo-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working or shows very low yield. What are the most common causes?

Several factors can lead to low or no product yield in the Sonogashira coupling of iodopyrazoles. The most common issues include:

  • Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, inhibiting its activity.[1]

  • Inadequate Reaction Conditions: The choice of palladium source, ligand, copper(I) co-catalyst, base, and solvent are all critical and must be optimized for this specific substrate.

  • Degradation of Reagents: The quality of the palladium catalyst, copper(I) iodide, and the terminal alkyne is crucial. Copper(I) iodide, for instance, can oxidize over time.

  • Insufficient Inert Atmosphere: The Sonogashira reaction, particularly the palladium(0) catalyst, is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel can halt the catalytic cycle.

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, consuming the alkyne and complicating purification.

Q2: What is the general reactivity trend for halides in the Sonogashira reaction, and why is this compound a good substrate?

The reactivity of the halide in the rate-determining oxidative addition step of the Sonogashira reaction follows the order: I > Br > Cl.[2] This makes this compound a highly reactive and preferred substrate, generally allowing for milder reaction conditions and higher yields compared to its bromo or chloro counterparts.[2]

Q3: Should I protect the N-H group of my this compound?

Yes, protecting the N-H group of the pyrazole is often necessary. Pyrazoles can act as ligands for transition metals, which can interfere with the catalytic cycle.[3] The acidic N-H proton can also react with the base, potentially complicating the reaction. N-Boc and N-ethoxyethyl (EtOEt) are commonly used protecting groups for pyrazoles in cross-coupling reactions.[3]

Q4: Can this reaction be performed without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established.[4][5] These protocols can be advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is often promoted by copper.[6] Copper-free reactions typically require a suitable base and sometimes higher temperatures.

Troubleshooting Guide

Problem 1: Low to No Product Yield

If you are observing low or no conversion of your this compound, consider the following troubleshooting steps systematically.

start Low/No Yield check_catalyst 1. Verify Catalyst System - Pd(PPh3)2Cl2, Pd(PPh3)4 - CuI (fresh, not discolored) - Use appropriate ligand if needed start->check_catalyst check_conditions 2. Check Reaction Conditions - Strict inert atmosphere (N2/Ar)? - Degassed solvents? - Appropriate temperature? check_catalyst->check_conditions If catalyst is OK solution_catalyst Solution: - Use fresh Pd and CuI. - Increase catalyst loading (e.g., 2-5 mol% Pd, 4-10 mol% CuI). - Consider a different Pd source (e.g., Pd(dppf)Cl2). check_catalyst->solution_catalyst Issue Found check_base 3. Evaluate Base - Amine base (Et3N, DIPEA)? - Sufficient equivalents? check_conditions->check_base If conditions are OK solution_conditions Solution: - Improve degassing (freeze-pump-thaw). - Increase temperature (e.g., 40-80 °C). check_conditions->solution_conditions Issue Found check_reagents 4. Assess Reagent Quality - Purity of iodopyrazole? - Purity of alkyne? check_base->check_reagents If base is OK solution_base Solution: - Use a different amine base. - Ensure base is dry. check_base->solution_base Issue Found side_reactions 5. Analyze for Side Reactions - Alkyne homocoupling? - Dehalogenation of starting material? check_reagents->side_reactions If reagents are pure solution_reagents Solution: - Purify starting materials. - Use a slight excess of the alkyne (1.2-1.5 equiv.). check_reagents->solution_reagents Issue Found solution_side_reactions Solution: - Consider a copper-free protocol. - Use slow addition of the alkyne. side_reactions->solution_side_reactions Issue Found

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne, resulting from the coupling of two terminal alkyne molecules, is a common side reaction.

  • Possible Cause: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.

  • Solutions:

    • Ensure Rigorous Inert Atmosphere: Minimize oxygen content by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Nitrogen or Argon).

    • Control Alkyne Concentration: In some cases, slow addition of the alkyne via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]

    • Switch to a Copper-Free Protocol: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling. This may require adjusting other parameters like the base or solvent.

Experimental Protocols

General Protocol for Sonogashira Coupling with a Protected Iodopyrazole

This protocol is adapted from successful couplings of similar N-protected iodopyrazole derivatives.[7]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., triethylamine or a mixture of THF/triethylamine). To this suspension, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-3-methyl-1H-pyrazole derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various N-protected iodopyrazoles with phenylacetylene, which can serve as a benchmark for optimizing the reaction with this compound.

EntryPyrazole SubstrateProtecting Group (R)Pd Catalyst (mol%)CuI (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
11-R-3-iodo-1H-pyrazoleEtO(Me)CH510Et₃N202095
21-R-3-iodo-4-bromo-1H-pyrazoleEtO(Me)CH510Et₃N202092
31-R-3-iodo-4-methyl-1H-pyrazoleEtO(Me)CH510Et₃N202096
41-R-3-iodo-4-formyl-1H-pyrazoleEtO(Me)CH510Et₃N202085

Data adapted from Z. Voitekhovitch et al., ARKIVOC 2014 (vi) 54-71.[7]

Signaling Pathways and Workflows

Catalytic Cycle of the Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Cross-Coupling Reactions of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the cross-coupling of 4-iodo-3-methyl-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the common side reaction of dehalogenation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common problem with this compound in cross-coupling reactions?

A1: Dehalogenation, or hydrodehalogenation, is a frequent side reaction with iodo-substituted pyrazoles for several reasons. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 4-iodopyrazoles highly reactive in the oxidative addition step of the catalytic cycle.[1] However, this high reactivity can also make the substrate more susceptible to side reactions. The resulting pyrazolyl-palladium intermediate can react with a hydrogen source in the reaction mixture instead of the intended coupling partner, leading to the formation of 3-methyl-1H-pyrazole as a byproduct.

Q2: What are the primary sources of hydrogen for the dehalogenation side reaction?

A2: The hydrogen atom in the dehalogenated byproduct can come from various sources in the reaction mixture. Common sources include water, alcohols (if used as solvent or present as an impurity), amines (especially if used as the base), and even the phosphine ligands themselves through P-C bond cleavage or impurities.

Q3: How does the choice of palladium catalyst and ligand affect dehalogenation?

A3: The choice of the palladium source and, more critically, the ligand plays a crucial role in controlling the extent of dehalogenation. Bulky, electron-rich phosphine ligands, such as Sphos and XPhos, are often effective at promoting the desired reductive elimination step to form the cross-coupled product over the dehalogenation pathway.[1] These ligands can accelerate the rate of the desired coupling reaction, outcompeting the side reaction.

Q4: Can the choice of base influence the amount of dehalogenation?

A4: Yes, the base is a critical parameter. Stronger bases or those that can act as hydrogen donors (like triethylamine) can sometimes promote dehalogenation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less likely to contribute to the dehalogenation pathway.

Q5: Is it better to use 4-bromo- or 4-chloro-3-methyl-1H-pyrazole instead of the iodo- derivative?

A5: While this compound is the most reactive of the halopyrazoles, it is also the most prone to dehalogenation.[1] If dehalogenation proves to be an insurmountable issue, switching to the analogous 4-bromo or 4-chloro derivative can be a viable strategy. These compounds are generally more stable and less susceptible to dehalogenation, although they may require more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields.[1]

Troubleshooting Guide for Dehalogenation

The following table provides a guide to troubleshooting and minimizing dehalogenation during cross-coupling reactions with this compound.

Problem Probable Cause(s) Recommended Solution(s)
High levels of dehalogenated byproduct (3-methyl-1H-pyrazole) 1. Reactive Palladium-Hydride Species: Formation of a Pd-H intermediate that leads to reductive elimination of the dehalogenated product.- Ligand Selection: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos to promote the desired reductive elimination. - Base Selection: Use a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong organic bases.
2. Hydrogen Source: Presence of water, alcohol, or certain amine bases in the reaction mixture.- Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
3. High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.- Temperature Optimization: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
4. Inappropriate Solvent: Some solvents, like DMF or alcohols, can promote dehalogenation.- Solvent Screening: Switch to aprotic, non-polar solvents such as toluene or dioxane.
Low yield of the desired cross-coupled product 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be decomposing.- Use a Pre-catalyst: Employ a modern pre-catalyst like XPhos Pd G2, which readily generates the active catalytic species. - Degassing: Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.
2. Poor Ligand Choice: The ligand may not be optimal for the specific substrate and coupling partner.- Ligand Screening: In addition to XPhos and SPhos, consider other bulky phosphine ligands.
3. Incorrect Base: The base may be too weak or poorly soluble in the reaction medium.- Base Screening: While avoiding overly strong bases, ensure the chosen base is effective for the specific coupling reaction (e.g., K₃PO₄ is often effective in Suzuki couplings).

Quantitative Data Summary

The following tables summarize representative quantitative data for common cross-coupling reactions with 4-iodo-pyrazoles. Note that yields can vary based on the specific coupling partners and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference(s)
Pd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (µW)5-12Moderate to Excellent[2][3]
Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Dioxane/H₂O80-1202-18 h85-95[1]
XPhos Pd G2 (2)-K₂CO₃ (3)EtOH/H₂O120 (µW)15-30Good[4]

Table 2: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole with Methyl Acrylate

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802495[5]
Pd(OAc)₂ (1)PPh₃ (4)Et₃NDMF802450[5]

Table 3: Sonogashira Coupling of 4-Iodo-pyrazoles with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference(s)
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NDMF/THFRT - 80Good[1]
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NEt₃NRTGood[6][7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

This protocol is adapted for the coupling of this compound with an arylboronic acid using a pre-catalyst to promote efficient coupling and minimize side reactions.

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G2 pre-catalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the XPhos Pd G2 pre-catalyst (2-5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-120 °C in a microwave reactor for 15-45 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck-Mizoroki Reaction with Optimized Ligand

This protocol describes the Heck coupling of this compound with an alkene, using a ligand demonstrated to be effective for this transformation.[5]

Materials:

  • N-protected this compound (e.g., N-trityl)

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(ethyl)phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound (1.0 equiv.) and Pd(OAc)₂ (1-2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, Et₃N (2.0 equiv.), P(OEt)₃ (4 mol%), and the alkene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

To avoid potential side reactions associated with copper co-catalysts, a copper-free Sonogashira protocol can be employed.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous 1,4-dioxane and the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation (Coupling Partner) PdII->Transmetal [R-M] PdH [Pd-H] Species PdII->PdH Side Reaction PdII_Ar Ar-Pd(II)-R(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product RedElim_Dehalo Reductive Elimination PdH->RedElim_Dehalo H_source Hydrogen Source (e.g., H₂O, base) H_source->PdH RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Caption: Catalytic cycle for cross-coupling with the competing dehalogenation pathway.

Troubleshooting_Workflow Start High Dehalogenation Observed Check_Ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) Start->Check_Ligand Change_Ligand Switch to a bulky, electron-rich ligand. Check_Ligand->Change_Ligand No Check_Base Is a weak inorganic base being used? (e.g., K₃PO₄, Cs₂CO₃) Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to K₃PO₄ or Cs₂CO₃. Check_Base->Change_Base No Check_Conditions Are reaction conditions strictly anhydrous? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Dry_Reagents Thoroughly dry all solvents and reagents. Check_Conditions->Dry_Reagents No Check_Temp Can the temperature be lowered? Check_Conditions->Check_Temp Yes Dry_Reagents->Check_Temp Lower_Temp Decrease temperature and increase reaction time. Check_Temp->Lower_Temp Yes Success Dehalogenation Minimized Check_Temp->Success No Lower_Temp->Success

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Optimizing Reactions with 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-3-methyl-1H-pyrazole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed protocols, and comparative data for common synthetic transformations involving this key intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Question 1: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

Answer: Low yields in Suzuki couplings with this compound can arise from several factors related to the catalyst, base, solvent, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction.[1] Ensure your catalyst is fresh and active. For electron-deficient substrates like this pyrazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specialized pre-catalysts (e.g., XPhos Pd G2) can be more effective than traditional ones like Pd(PPh₃)₄.[1][2] Formation of palladium black may indicate catalyst decomposition.[1]

  • Insufficient Base Strength or Solubility: The base is critical for the transmetalation step. If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, more soluble bases such as Cs₂CO₃ or K₃PO₄.[1]

  • Inappropriate Solvent or Temperature: The solvent must dissolve all reaction components. Common choices include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid the solubility and activity of inorganic bases.[1] If the reaction is sluggish, consider increasing the temperature, as the oxidative addition step can be rate-limiting. Microwave irradiation can also be used to accelerate the reaction.[1][3]

  • Reagent Quality: Boronic acids can degrade during storage. Using fresh, high-purity boronic acid is crucial for success.[2]

Question 2: I am observing significant dehalogenation (hydrodehalogenation) of my 4-iodopyrazole, leading to 3-methyl-1H-pyrazole as a byproduct. How can I minimize this?

Answer: Dehalogenation is a common side reaction, especially with electron-rich iodopyrazoles.[2]

  • Substrate Choice: While not always feasible, the corresponding 4-bromo or 4-chloro pyrazoles are generally less prone to dehalogenation.[2]

  • N-H Acidity: For N-unsubstituted pyrazoles, the acidic proton can interfere with the catalytic cycle. Protecting the pyrazole nitrogen with a group like Boc or trityl can suppress dehalogenation.[2]

  • Base Selection: Milder inorganic bases like K₃PO₄ are less likely to promote dehalogenation compared to stronger bases.[2]

  • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source for the dehalogenation pathway.[3]

Question 3: How can I prevent the homo-coupling of my boronic acid (Suzuki) or terminal alkyne (Sonogashira)?

Answer: Homo-coupling is a frequent side reaction that consumes starting material and complicates purification.

  • Strict Inert Atmosphere: Oxygen promotes the oxidative homo-coupling of boronic acids and the Glaser coupling of terminal alkynes.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2][3]

  • Catalyst System: For Sonogashira reactions, a "copper-free" protocol can prevent the copper(I)-catalyzed alkyne homo-coupling.[2] For Suzuki reactions, using bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[2]

Question 4: My Buchwald-Hartwig amination is not working. What should I check?

Answer: The success of C-N coupling reactions is highly dependent on the interplay between the catalyst, ligand, and base.

  • Ligand Choice: The choice of ligand is critical and depends on the amine nucleophile.[4] For challenging substrates, screening bulky, electron-rich ligands like tBuDavePhos may be necessary.[5]

  • Base and Substrate Compatibility: Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups. Weaker bases can be used, but may require higher temperatures.[4] For some substrates, 4-bromo-pyrazole derivatives can be more effective than 4-iodo-pyrazoles in Buchwald-Hartwig reactions.[5]

  • Temperature: These reactions often require elevated temperatures (>80 °C) to proceed effectively.[4][5]

Question 5: I am performing an N-alkylation on the pyrazole ring and getting a mixture of regioisomers. How can I control the selectivity?

Answer: The N-alkylation of asymmetrically substituted pyrazoles can lead to N1 and N2 isomers. The outcome is influenced by sterics and reaction conditions.[6]

  • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[6] The 3-methyl group on your substrate will sterically influence the alkylation site.

  • Base and Solvent: The choice of base and solvent system is critical. Strong bases like NaH in a non-polar solvent will deprotonate the pyrazole, and the subsequent alkylation site can be influenced by the counter-ion and sterics. Weaker bases like carbonates in polar solvents might favor a different isomeric ratio.[6]

  • Alternative Methods: Acid-catalyzed methods using electrophiles like trichloroacetimidates can provide an alternative to base-mediated alkylations and may offer different regioselectivity.[7]

Quantitative Data on Reaction Conditions

The following tables summarize typical conditions for cross-coupling reactions involving 4-iodopyrazole derivatives. Note that yields are highly substrate-dependent.

Table 1: Suzuki-Miyaura Coupling Conditions for 4-Iodo/Bromo-Pyrazoles

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Substrate Reference
Pd(OAc)₂ (2.5-3.5) XPhos (relative to Pd) K₃PO₄ (2.0) Dioxane/H₂O 100 15-20 61-86 4-Bromopyrazole [8]
Pd(PPh₃)₄ - Na₂CO₃ Dioxane/H₂O 100-120 - - 3-Iodo-6-methyl-4-nitro-1H-indazole [1]

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-120 | - | - | 3-Iodo-6-methyl-4-nitro-1H-indazole |[1] |

Table 2: Sonogashira Coupling Conditions for 4-Iodo/Bromo-Pyrazoles

Pd Catalyst (mol%) Cu Co-Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Substrate Reference
Pd(PPh₃)₂Cl₂ (2) CuI (4) - Triethylamine RT - High 4-Iodopyrazole [3]
Pd(OAc)₂ (3) - (Copper-free) Et₃N MeCN 110 - High 4-Bromo-5-trifluoromethyl-1H-pyrazole [9]

| Pd(PPh₃)₄ | CuI | Et₃N | THF | - | - | High | N-protected 3-iodo-1H-pyrazoles |[10] |

Table 3: Buchwald-Hartwig Amination Conditions for 4-Iodo/Bromo-Pyrazoles

Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Substrate Reference
Pd(dba)₂ (10) tBuDavePhos (20) KOtBu (2.0) Xylene 160 (MW) 0.17 Good 4-Bromo-1-tritylpyrazole [5][11]
Pd₂(dba)₃ (2) XPhos (4) K₂CO₃ (2.0) Toluene 110 12-24 - 4-Iodo-1H-pyrazole [12]

| XantPhos Pd G3 (5) | - | DBU (2.0) | MeCN/PhMe | 140 (Flow) | 1 | - | Aryl Halide |[13] |

Visualized Workflows and Pathways

// Catalyst Path inactive [label="Inactive Catalyst?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; use_precatalyst [label="Use Pre-catalyst\n(e.g., XPhos Pd G2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxygen [label="Oxygen Present?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; degas [label="Ensure Proper Degassing", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Path base [label="Weak/Insoluble Base?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; screen_base [label="Screen Bases\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Low Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; increase_temp [label="Increase Temperature\n(Consider Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents Path degraded [label="Degraded Reagents?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; fresh_reagents [label="Use Fresh/Pure\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> catalyst; start -> conditions; start -> reagents;

catalyst -> inactive [label="Activity"]; inactive -> use_precatalyst [label="Yes"]; inactive -> oxygen [label="No"]; oxygen -> degas [label="Yes"]; oxygen -> success [label="No"]; use_precatalyst -> success; degas -> success;

conditions -> base [label="Base"]; base -> screen_base [label="Yes"]; base -> temp [label="No"]; screen_base -> success; temp -> increase_temp [label="Yes"]; temp -> success [label="No"]; increase_temp -> success;

reagents -> degraded [label="Purity"]; degraded -> fresh_reagents [label="Yes"]; degraded -> success [label="No"]; fresh_reagents -> success; } dot Caption: Troubleshooting workflow for low product yield.

Side_Reactions start This compound + Coupling Partner desired Desired Cross-Coupled Product start->desired Pd or Cu Catalyst side_reactions Competing Side Reactions start->side_reactions Non-optimal Conditions dehalogenation Dehalogenation (Hydrodehalogenation) side_reactions->dehalogenation homocoupling Homo-coupling (Boronic Acid or Alkyne) side_reactions->homocoupling sol_dehalogenation Solutions: - Use milder base (K₃PO₄) - Protect pyrazole N-H - Exclude H₂O dehalogenation->sol_dehalogenation sol_homocoupling Solutions: - Rigorous degassing (No O₂) - Use bulky ligands - Copper-free Sonogashira homocoupling->sol_homocoupling

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel (e.g., Schlenk tube), add this compound (1.0 equiv), the aryl/vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) with a suitable phosphine ligand (e.g., XPhos, 6 mol%).[9]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described above.

  • Reagent Addition: Add the degassed solvent (e.g., acetonitrile) followed by the terminal alkyne (1.2-1.5 equiv) and a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Reaction: Heat the mixture to the required temperature (e.g., 110 °C) and stir until completion.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography.

Protocol 3: General Procedure for Base-Mediated N-Alkylation

  • Setup: To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in a dry, aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C) and add the base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N-alkylated regioisomers.

References

catalyst selection for efficient cross-coupling of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the efficient cross-coupling of 4-iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with 4-iodopyrazole.

General Issues

Question 1: My cross-coupling reaction with 4-iodopyrazole is showing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating.[1] Modern palladacycle precatalysts (e.g., XPhos Pd G2) are often more efficient as they readily generate the active catalyst.[1][2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation by atmospheric oxygen.[1][2][3]

  • Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[1] For pyrazoles, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[1][2]

  • Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.[1] It is advisable to screen stronger bases such as K₃PO₄ or Cs₂CO₃.[1][2] For Suzuki couplings using anhydrous bases like K₃PO₄, adding a small amount of water can sometimes be beneficial.[1][2]

  • Sub-optimal Reaction Temperature: The reaction may require more thermal energy for the oxidative addition step, which is often rate-limiting.[2] Consider a stepwise increase in temperature.[2] Microwave irradiation can also be employed for rapid and uniform heating, often reducing reaction times significantly.[1][2]

  • Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[1][2] Use fresh, high-purity reagents. Boronic acids are particularly susceptible to degradation and should be stored properly.[1]

Question 2: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). How can I prevent this?

Answer: Dehalogenation is a common side reaction, particularly with electron-rich iodopyrazoles.[2] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[1]

  • Substrate Choice: 4-Iodopyrazoles are more prone to dehalogenation than their bromo or chloro counterparts due to their higher reactivity.[2][4][5] If synthetically feasible, switching to the corresponding 4-bromo- or 4-chloropyrazole can reduce this side reaction.[1][2]

  • N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[2] Protecting the pyrazole nitrogen with a group like Boc or trityl can significantly suppress dehalogenation.[2]

  • Base and Solvent: The choice of base is critical. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases.[1][2] Additionally, ensure rigorously anhydrous conditions, as water can be a hydrogen source.[1]

Question 3: My reaction is producing a significant amount of homo-coupled products (e.g., biaryls from boronic acids in Suzuki coupling). How can I minimize this?

Answer: Homo-coupling is often promoted by the presence of oxygen or can be inherent to certain catalyst systems.[1]

  • Strictly Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling.[2] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][2]

  • Catalyst System: For Sonogashira couplings, where alkyne homo-coupling (Glaser coupling) is a concern, consider a "copper-free" protocol, as the copper(I) co-catalyst can promote this side reaction.[2][6] For Suzuki reactions, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over side reactions.[2]

Reaction-Specific Issues

Question 4 (Suzuki-Miyaura): My Suzuki coupling is sluggish. How can I accelerate it?

Answer: Beyond the general troubleshooting steps, consider a modern catalyst system. A combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos, or a pre-catalyst like XPhos Pd G2, has proven effective for Suzuki couplings of 4-iodopyrazoles.[1][4][7] Microwave heating can also dramatically shorten reaction times from hours to minutes.[1][8]

Question 5 (Buchwald-Hartwig): I'm attempting a Buchwald-Hartwig amination with an alkylamine containing β-hydrogens and getting low yields. What is the issue?

Answer: Palladium-catalyzed Buchwald-Hartwig reactions can be challenging for alkylamines with β-hydrogens due to the potential for β-hydride elimination.[1][9] For these specific substrates, a copper-catalyzed Ullmann-type coupling is often more effective.[1][5] CuI has been shown to be particularly efficient for the C-N coupling of 4-iodopyrazoles with such amines.[1][5][10]

Question 6 (Sonogashira): What is a reliable catalyst system for the Sonogashira coupling of 4-iodopyrazoles?

Answer: A classic and effective system is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst, typically CuI.[1][4] This reaction is often carried out using triethylamine as both the base and solvent at room temperature, highlighting its mild conditions.[1][4][5] To avoid potential alkyne homo-coupling (Glaser coupling), copper-free variants can be employed.[2][11]

Frequently Asked Questions (FAQs)

Q1: Why is catalyst and ligand selection so critical for 4-iodopyrazole couplings? A1: The pyrazole ring is an electron-rich heteroaromatic system. The choice of catalyst and, crucially, the ancillary ligand, heavily influences the reaction outcome.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[1][2]

Q2: When should I choose a 4-iodopyrazole versus a 4-bromopyrazole? A2: 4-Iodopyrazole is generally more reactive than 4-bromopyrazole due to the weaker carbon-iodine bond, which facilitates faster oxidative addition.[4][5][12] This often allows for milder reaction conditions. However, this higher reactivity can also lead to more side reactions, especially dehalogenation in Suzuki couplings.[5] For Suzuki reactions, 4-bromopyrazole can provide a better balance of reactivity and stability, leading to higher yields.[5] For Sonogashira and copper-catalyzed aminations, the higher reactivity of 4-iodopyrazole is often advantageous.[5]

Q3: Can I perform these couplings on an N-unsubstituted pyrazole? A3: Yes, but it can be challenging. The acidic N-H proton can interfere with the catalytic cycle or participate in side reactions, leading to polymerization or dehalogenation.[2] Protecting the pyrazole nitrogen (e.g., with a trityl or Boc group) is highly recommended to improve yields and reproducibility.[2][10]

Q4: My yields are inconsistent between batches. What could be the cause? A4: Inconsistent yields often point to variability in reagent quality or reaction setup. Ensure all solvents are anhydrous and reagents are of high purity.[1] Bases like K₂CO₃ or K₃PO₄ should be dried before use.[1] In heterogeneous mixtures, ensure vigorous and consistent stirring.[1] Finally, maintaining a strictly inert atmosphere is critical for reproducibility.[2][3]

Data Presentation: Catalyst System Comparison

The following tables summarize typical reaction conditions for various cross-coupling reactions of 4-iodopyrazoles.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst / Pre-catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂ SPhos K₂CO₃ / K₃PO₄ Dioxane/H₂O or Toluene/H₂O 80-120 Good-Excellent Highly effective for various arylboronic acids.[1][4]
XPhos Pd G2 (internal) K₂CO₃ / K₃PO₄ EtOH/H₂O or Dioxane/H₂O 80-120 70-95 Air-stable precatalyst, often highly efficient.[2][7]
Pd(PPh₃)₄ (internal) K₂CO₃ / Cs₂CO₃ Toluene/H₂O or DME/H₂O 80-100 40-60 A standard catalyst, may require higher temperatures.[1][8]

| PdCl₂(dppf) | (internal) | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[1] |

Table 2: Sonogashira Coupling Conditions

Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%) Notes
Pd(PPh₃)₂Cl₂ CuI Et₃N / DIPEA Et₃N or DMF Room Temp High Classic, reliable system under mild conditions.[4][5]
Pd(OAc)₂ / XPhos CuI Cs₂CO₃ Dioxane 80 ~90-97 Highly active ligand allows for lower catalyst loading.[4]

| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | ~85-94 | Example of a copper-free system to avoid Glaser coupling.[4] |

Table 3: Buchwald-Hartwig & Ullmann C-N Coupling

Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Amine (no β-H) Pd(dba)₂ tBuDavePhos KOtBu Toluene >80 Good 4-Bromopyrazole is often more effective for Pd-catalyzed systems.[5][10]

| Alkylamine (with β-H) | CuI | 1,10-Phenanthroline or 2-isobutyrylcyclohexanone | K₂CO₃ / KOtBu | Dioxane / DMF | 100-120 | ~70 | Copper catalysis is superior for these challenging substrates.[2][5][9] |

Table 4: Heck Coupling & Ullmann C-O Coupling

Reaction Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Heck (Alkenylation) Pd(OAc)₂ P(OEt)₃ Et₃N DMF 100 up to 95 Effective for the alkenylation of 4-iodopyrazoles.[4]

| Ullmann (C-O Coupling) | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | K'BuO | Alcohol | 130 | 61-76 | Direct C-O coupling with alcohols using microwave irradiation.[2][13] |

Visualizations

Troubleshooting_Workflow start Low / No Product Yield cat_check Is the Catalyst System Active? start->cat_check ligand_check Is the Ligand Appropriate? cat_check->ligand_check Yes sol_cat Use Pd Pre-catalyst (e.g., XPhos Pd G2) Ensure thorough degassing cat_check->sol_cat No base_check Is the Base Strong/Soluble Enough? ligand_check->base_check Yes sol_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) ligand_check->sol_ligand No temp_check Is the Temperature Optimal? base_check->temp_check Yes sol_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base_check->sol_base No reagent_check Are Reagents High Purity? temp_check->reagent_check Yes sol_temp Increase Temperature Incrementally Consider Microwave Heating temp_check->sol_temp No success Successful Coupling reagent_check->success Yes sol_reagent Use Fresh/Pure Starting Materials (Especially Boronic Acids) reagent_check->sol_reagent No sol_cat->ligand_check sol_ligand->base_check sol_base->temp_check sol_temp->reagent_check sol_reagent->success

Caption: A logical workflow for troubleshooting low product yield.

Catalyst_Selection start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond co_bond C-O Bond Formation start->co_bond suzuki Suzuki-Miyaura (Arylation/Vinylation) cc_bond->suzuki Aryl/Vinyl Source: Boronic Acid sonogashira Sonogashira (Alkynylation) cc_bond->sonogashira Aryl/Vinyl Source: Terminal Alkyne heck Heck (Alkenylation) cc_bond->heck Aryl/Vinyl Source: Alkene buchwald Buchwald-Hartwig (Pd) (Amine with no β-H) cn_bond->buchwald ullmann_cn Ullmann (Cu) (Amine with β-H) cn_bond->ullmann_cn ullmann_co Ullmann (Cu) (Alcohols) co_bond->ullmann_co cat_suzuki Catalyst: Pd(OAc)₂/SPhos or XPhos Pd G2 suzuki->cat_suzuki cat_sono Catalyst: Pd(PPh₃)₂Cl₂ / CuI sonogashira->cat_sono cat_heck Catalyst: Pd(OAc)₂ / P(OEt)₃ heck->cat_heck cat_buch Catalyst: Pd(dba)₂ / tBuDavePhos (Note: 4-Bromo often better) buchwald->cat_buch cat_ull_cn Catalyst: CuI / Phenanthroline ullmann_cn->cat_ull_cn cat_ull_co Catalyst: CuI / TM-Phenanthroline ullmann_co->cat_ull_co

Caption: Catalyst selection guide based on the desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][4]

  • To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a single precatalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [1][8]

  • In an oven-dried microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Add a degassed 3:1 mixture of a suitable organic solvent (e.g., ethanol, DME, or dioxane) and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 90-120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Protocol 3: General Procedure for Sonogashira Coupling [1][4][5]

  • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the solvent and base (e.g., triethylamine, which can serve as both).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove solids and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 4: Copper-Catalyzed (Ullmann-Type) Amination [2][9]

  • To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv), copper(I) iodide (10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or KOtBu, 2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add an anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe, followed by the desired alkylamine (1.2-1.5 equiv).

  • Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Managing Homocoupling in Sonogashira Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage homocoupling (Glaser coupling) side reactions during the Sonogashira coupling of pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira reaction of pyrazoles, with a focus on minimizing the formation of undesired homocoupled alkyne byproducts.

Problem Potential Cause Recommended Solution
High levels of alkyne homocoupling (Glaser coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylide intermediates.[1][2] 2. High Copper (I) Concentration: The copper co-catalyst is essential for the traditional Sonogashira reaction but also catalyzes the homocoupling pathway.[1][2] 3. High Alkyne Concentration: A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.1. Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a strictly inert atmosphere throughout the reaction.[1][2] 2. Employ Copper-Free Conditions: Utilize a copper-free Sonogashira protocol. This is the most direct way to eliminate Glaser coupling.[3] These methods often require careful selection of palladium catalysts, ligands, and bases. 3. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the homocoupling side reaction.
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be forming or could be decomposing (indicated by the formation of palladium black).[2] 2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific pyrazole substrate, leading to poor catalytic activity. The nitrogen atoms in the pyrazole ring can potentially coordinate with the palladium center, inhibiting catalysis. 3. Sub-optimal Base or Solvent: The choice of base and solvent is crucial for the reaction's success and can significantly influence the outcome.[3] 4. Low Reactivity of Halopyrazole: The reactivity of halopyrazoles follows the trend I > Br > Cl. Chloro-pyrazoles are particularly challenging substrates.[4]1. Use a Pre-catalyst: Employ a pre-formed Pd(0) catalyst or a palladacycle precatalyst (e.g., XPhos Pd G2) to ensure the presence of the active catalytic species.[2] Anecdotal evidence suggests that THF may promote the formation of palladium black.[2] 2. Ligand Screening: For pyrazole substrates, bulky and electron-rich phosphine ligands are often effective. For example, [DTBNpP]Pd(crotyl)Cl has been successfully used in a copper-free Sonogashira reaction of a substituted pyrazole.[3] 3. Optimize Base and Solvent: Screen different bases and solvents. For a copper-free reaction of a pyrazole derivative, 2,2,6,6-tetramethylpiperidine (TMP) as a base and dimethyl sulfoxide (DMSO) as a solvent have proven effective.[3] Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine in copper-catalyzed systems.[1] 4. Adjust Reaction Conditions for Less Reactive Halides: For bromo- and especially chloro-pyrazoles, higher reaction temperatures and more active catalyst systems with bulky, electron-rich ligands are often necessary.[4]
Dehalogenation of the Pyrazole Starting Material 1. Unprotected Pyrazole N-H: The acidic proton on the pyrazole ring can interfere with the reaction. 2. Strong Base: The use of a very strong base can sometimes lead to dehalogenation.1. Protect the Pyrazole Nitrogen: If the pyrazole N-H is unprotected, consider protecting it with a suitable group (e.g., Boc, Trityl) to prevent side reactions.[1] 2. Use a Milder Base: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in copper-catalyzed Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne. This undesired process consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary drivers of homocoupling?

A2: The main culprits are the copper(I) co-catalyst and the presence of oxygen.[1][2] The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the homocoupled diyne.[1]

Q3: How can I completely avoid homocoupling?

A3: The most effective method to completely avoid Glaser homocoupling is to employ a copper-free Sonogashira protocol.[3] Numerous copper-free methods have been developed that show high efficiency.

Q4: Can the choice of pyrazole halogen affect the reaction outcome?

A4: Yes, the reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[4] 4-Iodopyrazoles are the most reactive and can often be coupled under milder conditions, but they are also more prone to dehalogenation. 4-Chloropyrazoles are more stable and cost-effective but require more active catalyst systems and harsher conditions.[4]

Q5: Are there any specific catalyst systems recommended for pyrazole substrates?

A5: For a copper-free Sonogashira reaction of a challenging aryl bromide, including a pyrazole derivative, the air-stable, monoligated precatalyst [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine) has been shown to be highly effective.[3]

Q6: Is it possible to suppress homocoupling in a copper-catalyzed system?

A6: Yes, in addition to rigorous exclusion of oxygen, one study has shown that conducting the Sonogashira reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the formation of the homocoupled side product to about 2%.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on the Sonogashira coupling of pyrazole derivatives.

Table 1: Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(PPh₃)₂Cl₂/CuIHighest85-95Most reactive, but can be prone to dehalogenation side reactions.[4]
BromoXPhos Pd G2High80-93Generally offers a good balance of reactivity and stability.[4]
ChloroPd(OAc)₂/SPhosModerate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[4]

Table 2: Conditions for a Copper-Free Sonogashira Coupling of 1-Methyl-4-bromo-1H-pyrazole-3-carbaldehyde with 3-Ethynylpyridine [3]

ParameterCondition
Catalyst [DTBNpP]Pd(crotyl)Cl
Base TMP (2,2,6,6-Tetramethylpiperidine)
Solvent DMSO
Temperature 60 °C
Time 20 h
Yield 63%

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 4-Iodopyrazole [1]

  • To a reaction flask, add the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as triethylamine.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halopyrazole [3]

  • To a dry reaction vial, add the halopyrazole (1.0 equiv.), the terminal alkyne (1.5 equiv.), [DTBNpP]Pd(crotyl)Cl (5 mol%), and the base (e.g., TMP, 2.0 equiv.).

  • Add the anhydrous and degassed solvent (e.g., DMSO).

  • Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Cycle cluster_cross_coupling Sonogashira Cross-Coupling Cycle cluster_homocoupling Competing Glaser Homocoupling cluster_alkyne_activation Alkyne Activation pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex2->product r1x Pyrazole-X (R¹X) r1x->pd_complex1 cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex2 cu_acetylide2 Cu-C≡CR² homo_product R²-C≡C-C≡C-R² cu_acetylide2->homo_product Oxidative Dimerization o2 O₂ o2->homo_product alkyne H-C≡CR² cu_acetylide3 Cu-C≡CR² alkyne->cu_acetylide3 cu_catalyst Cu(I) cu_catalyst->cu_acetylide3 base Base base->cu_acetylide3 cu_acetylide3->cu_acetylide cu_acetylide3->cu_acetylide2

Caption: Catalytic cycles for Sonogashira cross-coupling and competing Glaser homocoupling.

Troubleshooting_Workflow cluster_homocoupling_solutions Homocoupling Mitigation cluster_yield_solutions Yield Improvement start Sonogashira Reaction of Pyrazole check_homocoupling High Homocoupling? start->check_homocoupling low_yield Low/No Yield? check_homocoupling->low_yield No degas Improve Degassing & Inert Atmosphere check_homocoupling->degas Yes success Successful Coupling low_yield->success No check_catalyst Check Catalyst Activity (Use Pre-catalyst) low_yield->check_catalyst Yes copper_free Switch to Copper-Free Protocol degas->copper_free slow_addition Slow Alkyne Addition copper_free->slow_addition slow_addition->low_yield optimize_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->optimize_ligand optimize_conditions Optimize Base & Solvent optimize_ligand->optimize_conditions protect_nh Protect Pyrazole N-H optimize_conditions->protect_nh protect_nh->start

Caption: Troubleshooting workflow for Sonogashira reactions of pyrazoles.

References

stability of 4-Iodo-3-methyl-1H-pyrazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-iodo-3-methyl-1H-pyrazole under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is recommended to store the compound under the following conditions.[1] While specific data for the 3-methyl derivative is limited, these guidelines are based on the known properties of the closely related 4-iodopyrazole:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage.[1]

  • Atmosphere: Keep the container tightly sealed to protect from moisture.[1]

  • Light: Protect from light, as many iodinated organic compounds are light-sensitive.[1]

Q2: How stable is this compound under typical laboratory conditions?

This compound is generally considered stable under ambient laboratory conditions for routine handling and use in chemical syntheses.[1] However, prolonged exposure to atmospheric moisture and light should be avoided to prevent potential degradation.

Q3: What is the stability of this compound in acidic conditions?

  • General Tolerance: The pyrazole ring is a weak base and can be protonated in acidic solutions, which can increase its solubility in aqueous media.[2]

  • Reaction Compatibility: It has been used in reactions involving trifluoroacetic acid, indicating stability in the presence of some organic acids.[1]

  • Potential for Degradation: Strong, non-oxidizing mineral acids at elevated temperatures could potentially lead to decomposition or de-iodination over extended periods, although specific data is lacking.

Q4: What is the stability of this compound in basic conditions?

This compound exhibits moderate stability in the presence of bases, particularly those commonly used in cross-coupling reactions.[1]

  • Aqueous Bases: The related 4-iodopyrazole is reported to be stable in the presence of 20% aqueous sodium hydroxide at room temperature.[1]

  • Organic Bases: It is compatible with common organic bases used in synthesis, such as triethylamine and diisopropylethylamine.

  • Strong Bases: Caution should be exercised with very strong bases (e.g., organolithium reagents, sodium amide) at elevated temperatures, as these may promote side reactions or decomposition.

  • Base and Oxidizing Agent Mixtures: The combination of a base (like ammonium hydroxide) and an oxidizing agent can lead to further iodination of the pyrazole ring.[1]

Q5: Are there any known incompatibilities for this compound?

Yes, based on the reactivity of the C-I bond and the pyrazole ring, the following should be considered incompatible under certain conditions:

  • Strong Oxidizing Agents: Reagents like ceric ammonium nitrate (CAN) in the presence of iodine can lead to further iodination.[1] Other strong oxidizers could potentially oxidize the pyrazole ring or the iodide.

  • Strong Reducing Agents: The carbon-iodine bond may be susceptible to reduction by strong reducing agents, leading to de-iodination.

  • Certain Nucleophiles: The iodine atom can be displaced by various nucleophiles, which is often a desired reaction in cross-coupling chemistry but an incompatibility if unintended.[1]

  • High Temperatures: Decomposition of the related 4-iodopyrazole has been observed at temperatures exceeding 160 °C.[1]

Data Presentation

As quantitative stability data (e.g., half-life, decomposition rates) for this compound under varying pH is not available in the cited literature, a qualitative summary is provided below.

ConditionStabilityPotential Reactions/Issues
Acidic (e.g., TFA) Generally StableProtonation of the pyrazole ring.
Aqueous Base (e.g., 20% NaOH, RT) Generally StablePotential for slow degradation with prolonged heating.
Strong Base (e.g., n-BuLi) Potentially UnstableDeprotonation and potential for side reactions.
Heat (>160 °C) UnstableDecomposition observed.[1]
Base + Oxidizing Agent UnstableCan lead to further iodination.[1]

Experimental Protocols

The following are general protocols for assessing the stability of this compound under acidic and basic conditions. These are representative methods and may require optimization for specific experimental needs.

Protocol 1: Assessment of Stability in Acidic Aqueous Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Buffers: Prepare a series of aqueous buffer solutions at various acidic pH values (e.g., pH 2, 4, 6) using standard buffer systems (e.g., citrate, phosphate).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis: Neutralize the sample with a suitable base if necessary. Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the compound against time for each pH value to determine the degradation rate.

Protocol 2: Assessment of Stability in Basic Aqueous Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Preparation of Basic Buffers: Prepare a series of aqueous buffer solutions at various basic pH values (e.g., pH 8, 10, 12) using standard buffer systems (e.g., borate, phosphate).

  • Incubation: Follow the incubation procedure as described in Protocol 1.

  • Time-Point Sampling: Follow the time-point sampling procedure as described in Protocol 1.

  • Quenching and Analysis: Neutralize the sample with a suitable acid if necessary. Analyze the concentration of the remaining compound by HPLC.

  • Data Analysis: Plot the concentration of the compound against time for each pH value to determine the degradation rate.

Visualizations

StabilityFactors cluster_conditions Experimental Conditions cluster_outcomes Potential Outcomes Compound This compound Acidic Acidic pH Compound->Acidic Exposure to Basic Basic pH Compound->Basic Exposure to Heat High Temperature (>160°C) Compound->Heat Exposure to OxidizingAgents Oxidizing Agents Compound->OxidizingAgents Exposure to Protonation Protonation Acidic->Protonation Stable Stable Basic->Stable (Mild Conditions) SideReaction Side Reactions (e.g., Further Iodination) Basic->SideReaction (with Oxidants) Decomposition Decomposition Heat->Decomposition OxidizingAgents->SideReaction

Caption: Factors influencing the stability of this compound.

StabilityWorkflow start Start: Assess Stability prepare_solutions Prepare Stock Solution & pH Buffers start->prepare_solutions incubate Incubate at Controlled Temperature prepare_solutions->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data Plot Concentration vs. Time analyze->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for assessing pyrazole stability.

References

Technical Support Center: Scale-Up Synthesis of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Iodo-3-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Decreased Yield: A drop in yield is common when moving from laboratory to production scale. This can be due to issues with heat and mass transfer, mixing inefficiencies, or extended reaction times.[1]

  • Exothermic Reactions: Iodination reactions can be highly exothermic. Without proper thermal management, this can lead to thermal runaway, side product formation, and safety hazards.[1]

  • Purification Difficulties: Impurities that are easily removed at a small scale can become significant challenges in multi-kilogram batches. Standard crystallization may not be as effective, requiring the development of alternative purification strategies like slurry washes or screening for different recrystallization solvents.[1]

  • Regioselectivity: Ensuring the iodination occurs specifically at the 4-position of the pyrazole ring is crucial. Side products with iodine at other positions can complicate purification and reduce the overall yield of the desired product.

Q2: How does the choice of iodinating agent impact the scalability of the synthesis?

A2: The choice of iodinating agent is a critical factor in the scalability of the synthesis, affecting cost, safety, and efficiency.

  • Iodine (I₂): Often used with an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN), elemental iodine is a cost-effective and readily available option.[1][2] However, reactions can be slower, and the workup may require quenching of excess iodine.

  • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent, which can be beneficial for complex substrates.[1][2] Its higher cost, however, can be a significant consideration for large-scale production.

  • Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can lead to rapid reactions.[3][4] Its high reactivity necessitates careful control of reaction conditions, especially temperature, to prevent side reactions.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Potential: As iodination reactions can be exothermic, the reactor must have adequate cooling capacity. A quench system should also be in place as a contingency.[1]

  • Reagent Handling: Iodine and other iodinating agents should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[1]

  • Solvent Safety: Solvents should be used in a well-ventilated area, and their flammability should be considered. Chlorinated solvents, while sometimes used, should be avoided if possible.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time or temperature. - Ensure efficient mixing to maintain a homogeneous reaction mixture. - Verify the quality and stoichiometry of starting materials and reagents.
Sub-optimal Iodinating Agent - If using molecular iodine (I₂), consider adding an activating agent like an oxidant (e.g., H₂O₂, CAN) to generate a more potent iodinating species in situ.[2] - For sensitive substrates, a milder agent like N-Iodosuccinimide (NIS) may provide better results, although at a higher cost.[1][2]
Inappropriate Reaction Conditions - Optimize the reaction temperature; for less reactive substrates, heating may be necessary.[2] - The choice of solvent is critical for solubility and reaction mechanism. Acetic acid, acetonitrile, and water are commonly used.[2]
Product Loss During Workup - Optimize extraction and washing procedures to minimize loss of product in the aqueous layers. - Ensure complete precipitation and efficient filtration if the product is isolated by crystallization.

Problem 2: Formation of Impurities and Purification Challenges

Potential Cause Recommended Solution
Formation of Regioisomers - The 4-position is generally favored for electrophilic substitution on the pyrazole ring. However, reaction conditions can influence regioselectivity. Ensure precise control of temperature and reagent addition.
Di- or Tri-iodination - Use a stoichiometric amount of the iodinating agent relative to the 3-methyl-1H-pyrazole. - Control the reaction temperature, as higher temperatures can promote multiple iodinations.
Ineffective Purification - If standard crystallization is not effective, perform a systematic screening of different recrystallization solvents. - Consider slurry washing the crude solid with a solvent in which the product has low solubility, but the impurities are soluble.[1] - For challenging separations, column chromatography may be necessary, although this can be less practical at a very large scale.[2]

Data Presentation

Table 1: Comparison of Common Iodination Methods for Pyrazole Derivatives

Iodinating Agent/SystemSubstrateScaleYield (%)Purity (%)Reference
I₂ / H₂O₂1-Methylpyrazole1000 g~86%>98%[1][5]
I₂ / CAN1-Aryl-3-trifluoromethylpyrazole1.0 mmol80-95%-[1]
NIS / TFA1-Aryl-3-trifluoromethylpyrazole1.0 mmol~71%-[6]
ICl / Li₂CO₃1-Acyl-5-hydroxy-4,5-dihydropyrazole0.25 mmolup to 95%-[3][4]

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole (Adaptable for 3-methyl derivative)

This protocol for a related compound provides a robust starting point for the kilogram-scale synthesis of this compound.[1]

  • Materials:

    • 3-methyl-1H-pyrazole

    • Iodine (I₂)

    • 50 wt% Hydrogen Peroxide (H₂O₂)

    • 15 wt% Sodium Hydroxide Solution

  • Procedure:

    • Charge a suitable reactor with 3-methyl-1H-pyrazole.

    • Under stirring, add iodine.

    • Heat the mixture in a water bath to approximately 70 °C.

    • Slowly add the 50 wt% aqueous hydrogen peroxide dropwise, ensuring the reaction temperature is maintained.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, adjust the pH of the mixture with the sodium hydroxide solution to neutralize it.

    • Cool the mixture to induce crystallization of the product.

    • Isolate the this compound by filtration and dry the product.

Protocol 2: Lab-Scale Synthesis using I₂/CAN

This method is effective for a range of substituted pyrazoles.[7]

  • Materials:

    • 3-methyl-1H-pyrazole

    • Iodine (I₂)

    • Ceric Ammonium Nitrate (CAN)

    • Acetonitrile

    • Dichloromethane (DCM)

    • Saturated aqueous Na₂S₂O₃

    • Saturated aqueous NaHCO₃

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of 3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile, add elemental iodine (1.3 mmol) and ceric ammonium nitrate (1.1 mmol).

    • Reflux the reaction mixture overnight.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the product by column chromatography.

Visualizations

experimental_workflow start Start: 3-methyl-1H-pyrazole reaction Iodination Reaction (e.g., I2/H2O2 or I2/CAN) start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? check_reaction->side_products incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_conditions Yes optimize_purification Optimize Purification Method (Solvent, Slurry Wash) side_products->optimize_purification Yes success Improved Yield/Purity optimize_conditions->success optimize_purification->success

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: Palladium Catalyst Removal from Pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the effective removal of palladium catalysts from pyrazole reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my pyrazole synthesis reaction?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine (DMT) functionalities.[1]

  • Filtration: This is a simple and effective first step, especially for heterogeneous catalysts like palladium on carbon (Pd/C). Passing the reaction mixture through a filter aid like Celite® can remove a significant portion of insoluble palladium species.[1][2][3]

  • Crystallization: Purifying the final pyrazole product through crystallization can leave palladium impurities behind in the mother liquor.[1][4] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[1][3][5]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from both soluble and insoluble palladium species, along with other impurities.[1][3][6]

Q2: How do I choose the best palladium removal method for my specific pyrazole product?

A2: The optimal method depends on several factors:

  • The nature of your pyrazole product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). Filtration is effective for heterogeneous catalysts, while scavengers or chromatography are better for soluble palladium.[5]

  • The required final purity of your product: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient methods like scavenging or chromatography to reach low ppm levels.[4]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from pyrazole reaction mixtures.

Problem 1: Incomplete removal of palladium after filtration.

  • Symptom: The filtrate remains colored (black, grey, or brownish-orange), and analysis (e.g., by ICP-MS) shows high levels of residual palladium.[5]

  • Possible Cause:

    • Fine Palladium Particles: The palladium particles may be too fine and pass through the filter medium.[5]

    • Soluble Palladium Species: The palladium may be present in a soluble form.[5]

    • Colloidal Palladium: Colloidal palladium may have formed, which is difficult to remove by simple filtration.[3][5]

  • Troubleshooting Steps:

    • Optimize Filtration: Use a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE). Ensure a well-packed Celite® bed (1-2 cm thick) and consider pre-wetting it with the solvent.[5]

    • Switch Methods: If soluble palladium is present, use scavengers, precipitation, or chromatography.[5]

    • Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium before filtration.[5]

    • Address Colloids: Use a flocculating agent or treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]

Problem 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Cause:

    • Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or may not be compatible with the solvent system.[5] Thiol-based scavengers are generally effective for Pd(II).[5]

    • Insufficient Loading or Time: The amount of scavenger or the reaction time may be insufficient for complete removal.[5]

  • Troubleshooting Steps:

    • Scavenger Screening: Test a small panel of different scavengers to find the most effective one for your specific reaction.[5]

    • Optimize Conditions: Increase the amount of scavenger, extend the reaction time, or gently heat the mixture (e.g., 40-60 °C) to improve efficiency.[1][6]

Problem 3: Product loss during palladium removal.

  • Symptom: Low yield of the final pyrazole product after purification.

  • Possible Cause: The product may be binding to the adsorbent (activated carbon or scavenger).[5]

  • Troubleshooting Steps:

    • Minimize Adsorbent: Use the minimum effective amount of the scavenger or activated carbon.[1][5]

    • Wash Thoroughly: After filtration, wash the adsorbent with fresh solvent to recover any bound product.[1][5]

    • Change Adsorbent/Method: Try a different scavenger with lower affinity for your product or switch to a different purification method like crystallization or extraction.[1][5]

Data Presentation

Table 1: Comparison of Different Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT852<1050 mg scavenger in THF/DMF[5]
ISOLUTE® Si-TMT500~202g scavenger in EtOAc[5]
ISOLUTE® Si-Thiol500<102g scavenger in EtOAc[5]
Activated Carbon500~652g scavenger in EtOAc[5]
Carboxen® 564125012Methanol, 40°C[5][6]
Silica-Thiol1250~50Methanol, 40°C[5][6]
PhosphonicS SPM32105 mg in 50 mL<0.5 mg in 50 mLAcetonitrile, 20 hours[5][7]

Table 2: Efficiency of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
20% aq. NaHSO₃ Treatment~8000≤ 100> 98.7%[6]
MP-TMT Scavenger33,000< 200> 99.4%[6]
MP-TMT Scavenger500-800< 10> 98%[6]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[5]

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[5]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.[5]

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[5]

    • The collected filtrate contains the product, now free of heterogeneous palladium catalyst.[5]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select the Scavenger: Choose an appropriate scavenger based on the palladium's oxidation state, the solvent system, and the nature of your pyrazole product.[5]

  • Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[5]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration, using a simple setup with filter paper or a fritted funnel.[5][6]

  • Wash and Concentrate:

    • Wash the collected scavenger with a small amount of the same solvent to recover any adsorbed product.[6]

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][6]

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[1]

Protocol 3: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[6]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad helps in removing fine carbon particles.[6]

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent, combine the filtrate and washings, and remove the solvent under reduced pressure.[6]

  • Analysis: Determine the final palladium concentration in the product.[6]

Visualizations

Palladium_Removal_Workflow start Crude Pyrazole Product with Pd check_pd_form Determine Pd Form (Heterogeneous/Homogeneous) start->check_pd_form filtration Filtration (e.g., through Celite) check_pd_form->filtration Heterogeneous scavenging Scavenging or Chromatography check_pd_form->scavenging Homogeneous analysis1 Analyze Filtrate for Residual Pd filtration->analysis1 analysis1->scavenging Pd > Limit pure_product Pure Pyrazole Product analysis1->pure_product Pd < Limit analysis2 Analyze Product for Residual Pd scavenging->analysis2 analysis2->pure_product Pd < Limit end End analysis2->end Re-evaluate pure_product->end

Caption: General workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Pd After Initial Removal Step check_method Was the initial step filtration? start->check_method check_scavenger Was the initial step scavenging? start->check_scavenger soluble_pd Consider Soluble Pd or Colloids check_method->soluble_pd Yes optimize_filtration Optimize Filtration (finer filter, better pad) check_method->optimize_filtration No, review technique incorrect_scavenger Incorrect Scavenger or Insufficient Amount/Time check_scavenger->incorrect_scavenger Yes switch_to_scavenger Switch to Scavenger or Chromatography soluble_pd->switch_to_scavenger screen_scavengers Screen Different Scavengers incorrect_scavenger->screen_scavengers optimize_conditions Optimize Scavenging Conditions (Time, Temp) incorrect_scavenger->optimize_conditions

Caption: Decision logic for troubleshooting palladium removal.

References

Validation & Comparative

Reactivity Showdown: 4-Iodo-3-methyl-1H-pyrazole vs. 4-Bromo-3-methyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material is a critical juncture in the synthesis of novel therapeutics and functional materials. The pyrazole scaffold, a privileged core in medicinal chemistry, often requires functionalization at the C4-position. This guide provides an objective comparison of the reactivity of two key building blocks, 4-iodo-3-methyl-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole, in cornerstone palladium-catalyzed cross-coupling reactions. The following analysis, supported by experimental data, aims to inform the strategic selection of these synthons for optimal reaction outcomes.

The fundamental principle governing the reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] This bond strength directly influences the ease of the oxidative addition step in the catalytic cycle, a crucial rate-determining step. Consequently, the general reactivity order is I > Br > Cl.[1] While this compound is anticipated to be more reactive, this heightened reactivity can sometimes lead to undesired side reactions, such as dehalogenation.[1][2] In contrast, 4-bromo-3-methyl-1H-pyrazole often provides a favorable balance between reactivity and stability, potentially leading to higher yields of the desired product.[2]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-iodo- and 4-bromo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The presented data is a synthesis of literature findings for 4-halopyrazoles, providing a strong indication of the expected reactivity for the 3-methyl analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While the C-I bond's lability suggests a higher reactivity for the iodo-pyrazole, this can be counteracted by an increased propensity for dehalogenation.[2]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Remarks
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but can be susceptible to dehalogenation side reactions.[1]
BromoXPhos Pd G2, K₃PO₄High80-93Generally offers a good equilibrium of reactivity and stability, often leading to high yields.[1]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The enhanced reactivity of the C-I bond renders 4-iodopyrazoles more amenable to this transformation compared to their bromo counterparts.[2]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Remarks
IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest70-90The most commonly employed and reactive halide for this reaction.[1]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles and may necessitate higher temperatures for efficient conversion.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Interestingly, the choice between iodo- and bromo-pyrazoles can be influenced by the nature of the amine coupling partner and the specific catalyst system employed.

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Remarks
IodoCuIHighestGoodParticularly favorable for the amination of alkylamines that possess β-hydrogens.[1]
BromoPd(dba)₂/tBuDavePhosHighest60-90The most effective substrate for this particular palladium-catalyzed amination with amines lacking β-hydrogens.[1][3]
IodoPd(dba)₂/tBuDavePhosLowerLowLess effective than the bromo derivative with this specific palladium catalyst system.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for 4-halopyrazoles and can be adapted for this compound and 4-bromo-3-methyl-1H-pyrazole.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole[4][5]

This protocol describes a rapid and efficient method for the synthesis of 4-aryl-3-methyl-1H-pyrazoles utilizing microwave irradiation.

Materials:

  • 4-Iodo-1-methyl-3-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen atmosphere

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-3-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazole.

Protocol 2: Sonogashira Coupling of a 4-Halopyrazole[6][7]

This protocol outlines a general procedure for the Sonogashira coupling of a 4-halopyrazole with a terminal alkyne.

Materials:

  • This compound or 4-Bromo-3-methyl-1H-pyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous and anaerobic conditions

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve the 4-halo-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous triethylamine.

  • Add the terminal alkyne (1.2 equiv).

  • To the stirred solution, add CuI (1-5 mol%) and the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (room temperature to 80°C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole[8]

This protocol is adapted for the amination of a 4-bromopyrazole derivative with an amine lacking β-hydrogens.

Materials:

  • 4-Bromo-3-methyl-1H-pyrazole (N-protected, e.g., with a trityl group)

  • Amine (e.g., piperidine)

  • Pd(dba)₂

  • tBuDavePhos

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous xylene

  • Microwave vial

Procedure:

  • To a microwave vial, add the N-protected 4-bromo-3-methyl-1H-pyrazole (50.0 mg, 1.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and potassium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous xylene (2 mL) and the amine (2.0 equiv) via syringe.

  • Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 90°C for 24 hours for the bromo derivative).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira cross-coupling reactions, highlighting the key steps where the reactivity of the C-X bond (X = I or Br) is crucial.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X (X=I, Br) Transmetalation Transmetalation (R'-B(OR)2) Oxidative_Addition->Transmetalation [ArPd(X)L2] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [ArPd(Ar')L2] Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X (X=I, Br) Transmetalation Transmetalation Oxidative_Addition->Transmetalation [ArPd(X)L2] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination + Base CuX->Alkyne_Coordination R-C≡C-H Cu_Acetylide Copper Acetylide (Cu-C≡C-R) Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation to Pd complex

Caption: Simplified Sonogashira catalytic cycles.

References

A Comparative Guide to Catalytic Systems for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds with significant therapeutic potential. The choice of catalytic system is paramount to achieving desired regioselectivity, efficiency, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for pyrazole functionalization, supported by experimental data, detailed protocols, and visual representations of key concepts.

C-H Functionalization: Palladium and Rhodium Leading the Way

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating the pyrazole scaffold. Palladium and rhodium-based catalysts are at the forefront of this field, each offering distinct advantages.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are highly effective for the direct arylation of pyrazoles, typically at the C3 or C5 positions. The choice of ligands and reaction conditions can influence the regioselectivity.

Table 1: Comparison of Palladium-Catalyzed C-3 Arylation of Indazoles and Pyrazoles [1][2]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (10)Phen (30)Cs₂CO₃ (3.0)DMF1404851
24-IodotoluenePd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene1404892
34-BromoanisolePd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene1404885
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene1404895
52-BromopyridinePd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene1404878
Rhodium-Catalyzed C-H Alkenylation and Annulation

Rhodium catalysts have shown remarkable efficacy in the C-H alkenylation and annulation of pyrazoles, providing access to diverse and complex fused-ring systems.[3] These reactions often proceed with high regioselectivity, directed by a coordinating group on the pyrazole nitrogen.

Table 2: Rhodium-Catalyzed C-H Alkenylation of N-Alkyl-1H-pyrazoles with Alkynes [3]

EntryPyrazole SubstrateAlkyneCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1N-methylpyrazolePhenylacetylene[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE801285
2N-ethylpyrazole1-Hexyne[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE801278
3N-benzylpyrazoleMethyl propiolate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE801292
4N-phenylpyrazoleDiphenylacetylene[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE801265

N-Arylation: The Utility of Copper and Nickel Catalysts

The formation of N-aryl pyrazoles is a crucial transformation in the synthesis of many biologically active molecules. Copper and nickel-based catalytic systems are widely employed for this purpose, often providing complementary reactivity.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, a classic Ullmann-type reaction, has been significantly improved with the development of various ligands, enabling milder reaction conditions and broader substrate scope.

Table 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazoles [4][5][6][7][8]

EntryPyrazoleAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PyrazoleIodobenzeneCuI (5)1,2-Diaminocyclohexane (10)K₂CO₃ (2.0)Toluene1102492
23,5-Dimethylpyrazole4-BromotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄ (2.0)Dioxane1102488
3Pyrazole1-Bromo-4-nitrobenzeneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF1102495
44-IodopyrazoleIodobenzeneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2.0)Toluene1102485
Nickel-Catalyzed C-N Cross-Coupling

Nickel catalysis has emerged as a powerful alternative to palladium and copper for C-N cross-coupling reactions, particularly with challenging substrates or for achieving unique selectivity. Visible-light-mediated nickel catalysis offers a greener approach to these transformations.[9][10]

Table 4: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water [9][10]

EntryPyrazoleArylamineCatalyst (mol%)Photosensitizer (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PyrazoleAnilineNiCl₂·6H₂O (10)Eosin Y (2)K₂CO₃ (2.0)H₂Ort2485
23,5-Dimethylpyrazole4-MethoxyanilineNiCl₂·6H₂O (10)Eosin Y (2)K₂CO₃ (2.0)H₂Ort2478
3Pyrazole4-FluoroanilineNiCl₂·6H₂O (10)Eosin Y (2)K₂CO₃ (2.0)H₂Ort2482
44-BromopyrazoleAnilineNiCl₂·6H₂O (10)Eosin Y (2)K₂CO₃ (2.0)H₂Ort2475

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of these catalytic systems.

General Procedure for Palladium-Catalyzed C-H Arylation of Pyrazoles[1]

To a screw-capped vial is added pyrazole (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), ligand (0.1 equiv), and base (2.0 equiv). The vial is sealed, and the appropriate solvent is added. The reaction mixture is then stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles[4][7]

A mixture of pyrazole (1.0 equiv), aryl halide (1.2 equiv), CuI (0.05 equiv), the diamine ligand (0.1 equiv), and base (2.0 equiv) in a suitable solvent is heated in a sealed tube under an inert atmosphere for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling[10]

In a reaction vessel, the pyrazole (1.0 equiv), arylamine (1.2 equiv), NiCl₂·6H₂O (0.1 equiv), and photosensitizer (e.g., Eosin Y, 0.02 equiv) are dissolved in water. The base (2.0 equiv) is then added, and the mixture is stirred under visible light irradiation at room temperature for the indicated time. Upon completion, the reaction mixture is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The product is purified by column chromatography.

Visualizing Pyrazole Functionalization and its Implications

Logical Relationships in Pyrazole Functionalization

The various catalytic strategies for pyrazole functionalization are interconnected, allowing for the synthesis of a wide range of derivatives.

logical_relationships cluster_functionalization Pyrazole Functionalization Strategies cluster_catalysts Catalytic Systems C-H Functionalization C-H Functionalization Palladium Palladium C-H Functionalization->Palladium Rhodium Rhodium C-H Functionalization->Rhodium N-Arylation N-Arylation Copper Copper N-Arylation->Copper Nickel Nickel N-Arylation->Nickel Other Functionalizations Other Functionalizations Halogenation Halogenation Other Functionalizations->Halogenation Nitration Nitration Other Functionalizations->Nitration C-C Bond Formation C-C Bond Formation Palladium->C-C Bond Formation Rhodium->C-C Bond Formation C-N Bond Formation C-N Bond Formation Copper->C-N Bond Formation Nickel->C-N Bond Formation experimental_workflow Start Start Reactants Reactants Start->Reactants Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Heating/Irradiation Reactants->Reaction Setup Catalyst & Ligand Catalyst & Ligand Catalyst & Ligand->Reaction Setup Solvent & Base Solvent & Base Solvent & Base->Reaction Setup Workup Workup Reaction Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product tlr_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Activation NF-κB Activation TRAF6->NF-κB Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Activation->Inflammatory Cytokines Functionalized Pyrazole Functionalized Pyrazole Functionalized Pyrazole->MyD88

References

Spectroscopic Analysis of 4-Iodo-3-methyl-1H-pyrazole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for reaction products of 4-iodo-3-methyl-1H-pyrazole, a versatile building block in medicinal chemistry. We present a detailed analysis of its transformation via common cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—and compare these with an alternative C-H activation approach. This guide is intended to aid in the identification, characterization, and strategic selection of synthetic routes for the functionalization of the pyrazole core.

Introduction to this compound and its Synthetic Utility

Substituted pyrazoles are a cornerstone in drug discovery, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1] The this compound scaffold is a particularly valuable intermediate. The iodine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications, including as kinase inhibitors in signaling pathways such as the JAK-STAT pathway.[2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-protected this compound and its derivatives obtained from Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. For comparison, data for a product from a direct C-H arylation of 3-methyl-1H-pyrazole is also included. The N-ethoxyethyl protecting group is used in these examples to enhance solubility and reactivity.[3]

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-5 (s)N-CH (q)Aryl/Alkenyl-H (m)CH₃ (pyrazole, s)N-CH-CH ₃ (d)O-CH ₂-CH₃ (m)O-CH₂-CH ₃ (t)Other Signals (ppm)
1-(1-Ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole[3]7.425.54-2.191.583.45-3.621.18-
1-(1-Ethoxyethyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole (Sonogashira Product)[3]7.555.607.29-7.482.301.623.50-3.681.21-
4-Aryl-3-methyl-1H-pyrazole Derivative (Representative Suzuki Product)7.6-7.8-7.2-7.52.3-2.4---NH (br s, ~12.5)
4-Amino-3-methyl-1H-pyrazole Derivative (Representative Buchwald-Hartwig Product)7.1-7.3--2.1-2.2---NH (br s, ~12.0), NH₂ (br s, ~4.5)
3-Methyl-4-phenyl-1H-pyrazole (C-H Activation Product)7.8-8.0-7.3-7.62.4-2.5---NH (br s, ~12.8)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-3C-4C-5N-CHAryl/Alkenyl-CCH₃ (pyrazole)N-CH-C H₃O-C H₂-CH₃O-CH₂-C H₃Other Signals (ppm)
1-(1-Ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole[3]149.863.6131.286.9-15.221.663.615.2-
1-(1-Ethoxyethyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole (Sonogashira Product)[3]148.596.3128.887.582.9, 92.1, 123.4, 128.4, 128.9, 131.614.821.764.015.1-
4-Aryl-3-methyl-1H-pyrazole Derivative (Representative Suzuki Product)147-149118-120128-130-125-14011-13----
4-Amino-3-methyl-1H-pyrazole Derivative (Representative Buchwald-Hartwig Product)145-147110-112125-127--10-12----
3-Methyl-4-phenyl-1H-pyrazole (C-H Activation Product)148-150120-122129-131-126-14112-14----

Table 3: Mass Spectrometry Data (m/z)

Compound[M]⁺[M+H]⁺Key Fragments
1-(1-Ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole[3]280281208 ([M-C₄H₈O]⁺), 181 ([M-C₄H₉O₂]⁺)
1-(1-Ethoxyethyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole (Sonogashira Product)[3]254255182 ([M-C₄H₈O]⁺), 155 ([M-C₄H₉O₂]⁺)
4-Aryl-3-methyl-1H-pyrazole Derivative (Representative Suzuki Product)VariesVariesFragmentation of the pyrazole and aryl rings.
4-Amino-3-methyl-1H-pyrazole Derivative (Representative Buchwald-Hartwig Product)VariesVariesLoss of NH₂ group.
3-Methyl-4-phenyl-1H-pyrazole (C-H Activation Product)158159Fragmentation of the pyrazole and phenyl rings.

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic/Alkenyl)C≡C StretchC=C/C=N Stretch (Ring)Other Key Bands
1-(1-Ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole-~3100-3150-~1500-1600C-I stretch (~500-600)
1-(1-Ethoxyethyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole (Sonogashira Product)[3]-~3050-3100~2210~1500-1600C-H out-of-plane bend (phenyl, ~690, 760)
4-Aryl-3-methyl-1H-pyrazole Derivative (Representative Suzuki Product)~3150-3300~3050-3100-~1500-1600C-H out-of-plane bend (aryl)
4-Amino-3-methyl-1H-pyrazole Derivative (Representative Buchwald-Hartwig Product)~3200-3400~3050-3100-~1500-1600N-H bend (~1600-1650)
3-Methyl-4-phenyl-1H-pyrazole (C-H Activation Product)~3150-3300~3050-3100-~1500-1600C-H out-of-plane bend (phenyl, ~700, 760)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis Protocols

1. Sonogashira Coupling of 1-(1-Ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole [3]

To a solution of 1-(1-ethoxyethyl)-4-iodo-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as triethylamine or DMF, is added phenylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%). The reaction mixture is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC. The mixture is then filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography.

2. Suzuki-Miyaura Coupling of this compound (General Protocol) [4]

In a microwave vial, 4-iodo-1-methyl-1H-pyrazole (1.0 eq) and the corresponding arylboronic acid (1.0 eq) are combined. DME (3 mL) and H₂O (1.2 mL) are added, and the vial is purged with nitrogen. Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 eq) are then added. The vial is sealed and subjected to microwave irradiation at 90°C for 5-12 minutes. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

3. Buchwald-Hartwig Amination of this compound (General Protocol) [2]

In an oven-dried Schlenk tube under an inert atmosphere, 4-iodo-1-tritylpyrazole (a protected form of the pyrazole, 1.0 eq), Pd(dba)₂ (5-10 mol%), a suitable ligand such as tBuDavePhos (10-20 mol%), and a base like KOtBu (2.0 eq) are combined. An anhydrous, degassed solvent (e.g., xylene) is added, followed by the amine (1.2-1.5 eq). The vessel is sealed and heated to 90-120 °C with vigorous stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

4. Direct C-H Arylation of 3-Methyl-1H-pyrazole (Alternative Method) [5]

A mixture of 3-methyl-1H-pyrazole (1.0 eq), an aryl iodide or bromide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand like 1,10-phenanthroline, and a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., toluene or chlorobenzene) is heated at high temperature (120-150 °C) in a sealed tube. The reaction progress is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are generally obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of 4-substituted-3-methyl-1H-pyrazole derivatives from this compound.

experimental_workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Reaction Products cluster_analysis Spectroscopic Analysis start This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd or Cu catalyst, Base) start->buchwald suzuki_prod 4-Aryl/Vinyl-3-methyl-1H-pyrazole suzuki->suzuki_prod sonogashira_prod 4-Alkynyl-3-methyl-1H-pyrazole sonogashira->sonogashira_prod buchwald_prod 4-Amino-3-methyl-1H-pyrazole buchwald->buchwald_prod analysis NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy suzuki_prod->analysis sonogashira_prod->analysis buchwald_prod->analysis

Caption: General experimental workflow for the synthesis and analysis of 4-substituted-3-methyl-1H-pyrazoles.

Signaling Pathway Inhibition

4-Aminopyrazole derivatives have been identified as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is involved in cellular processes such as immunity, cell division, and cell death.[2] The diagram below illustrates the inhibition of this pathway by a generic 4-aminopyrazole derivative.

signaling_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor 4-Aminopyrazole Derivative inhibitor->jak Inhibits

References

Comparative Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activities of recently developed pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. It summarizes quantitative data on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities, offers detailed experimental protocols for key assays, and visualizes complex processes using standardized diagrams.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively investigated for their potential as anticancer agents.[1] Their versatile structure allows for modifications that can enhance potency and selectivity against various cancer cell lines.[2] Many derivatives exert their effects through diverse mechanisms, including the inhibition of kinases like CDK2, disruption of tubulin polymerization, and interaction with DNA.[1]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activities (IC50 values) of selected novel pyrazole derivatives against a panel of human cancer cell lines.

Compound ID/ReferenceTarget Cell Line(s)IC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 6 HePG-2, PC-3, A-54929.23, 18.81, 33.07Doxorubicin37.80, 41.10, 48.80[3]
Compound 7 A549, Hela, HepG2, MCF70.15–0.33Colchicine, CA-4Not Specified[1]
Compound 22 & 23 MCF7, A549, HeLa, PC32.82 - 6.28EtoposideNot Specified[2]
Compound 29 MCF7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24Not SpecifiedNot Specified[2]
Compound 35 HepG2, MCF7, Hela3.53, 6.71, 5.16Not SpecifiedNot Specified[2]
Compound 37 MCF75.21Not SpecifiedNot Specified[2]
Compound 59 HepG22Cisplatin5.5[1]
Compound 5 (from Eco-friendly synthesis) HepG2, MCF-713.14, 8.03Doxorubicin4.50, 4.17[4]
Compound 6b & 6d HNO-9710.0, 10.56Not SpecifiedNot Specified[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[8] The formazan crystals are then dissolved with a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[6]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (e.g., 37°C, 5% CO2).[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compounds to take effect.[7]

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[6][8]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[3] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: General Workflow for Anticancer Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action & In Vivo Studies Compound_Library Pyrazole Derivative Library Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT Assay) Primary_Screening->Dose_Response Active Compounds IC50 IC50 Determination Dose_Response->IC50 Hit_Compounds Hit Compounds IC50->Hit_Compounds MOA_Studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis) Hit_Compounds->MOA_Studies Lead_Optimization Lead Optimization (SAR) MOA_Studies->Lead_Optimization In_Vivo In Vivo Animal Models Lead_Optimization->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A typical workflow for the screening and development of novel anticancer compounds.

Kinase Inhibitory Activity of Pyrazole Derivatives

A significant number of pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[2] Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the G1/S phase transition of the cell cycle and a validated target for cancer therapy.[9][10]

Data Presentation: CDK2 Inhibitory Potency

The table below presents the CDK2 inhibitory activity (IC50 values) of several recently synthesized pyrazole derivatives.

Compound ID/ReferenceCDK2 IC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 30 >10 (60% inhibition @ 10 µM)Not SpecifiedNot Specified[2]
Compound 36 0.199Not SpecifiedNot Specified[2]
Compound 11 0.45Roscovitine0.99[4]
Compound 6 0.46Roscovitine0.99[4]
Compound 5 0.56Roscovitine0.99[4]
Compound 4 0.75Roscovitine0.99[4]
Compound 7 0.77Roscovitine0.99[4]
Compound 10 0.85Roscovitine0.99[4]

Visualization: Simplified CDK2 Signaling Pathway in G1/S Transition

CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 leads to CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole Pyrazole Inhibitor Pyrazole->CyclinE_CDK2 inhibits cluster_0 Preparation cluster_1 Execution & Analysis Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Prep_Plate Prepare Serial Dilutions of Pyrazole Derivatives in 96-Well Plate Prep_Plate->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_MIC Read Plate for Turbidity Incubate->Read_MIC Result Determine MIC Value Read_MIC->Result Animal_Prep Acclimatize & Fast Rats Baseline Measure Initial Paw Volume (Baseline) Animal_Prep->Baseline Dosing Administer Pyrazole Derivative (or Vehicle/Reference Drug) Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 30-60 min Measure_Edema Measure Paw Volume (Hourly for ~5h) Induction->Measure_Edema Analysis Calculate % Edema Inhibition Measure_Edema->Analysis Result Evaluate Anti-inflammatory Activity Analysis->Result

References

A Comparative Guide to the Cross-Coupling Kinetics of 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of a vast array of therapeutic agents. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, offering a versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide presents an objective comparison of the performance of 4-iodo-3-methyl-1H-pyrazole in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions against its bromo and chloro analogues, as well as pyrazole-4-boronic acid. The information, supported by experimental data, is designed to inform the strategic selection of substrates and reaction conditions to optimize synthetic outcomes.

Reactivity Overview

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is I > Br > Cl.[1] This trend indicates that 4-iodopyrazoles are the most reactive substrates, often facilitating reactions under milder conditions and with shorter durations. However, this enhanced reactivity can also predispose them to a higher incidence of side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2] Conversely, 4-chloropyrazoles, while more stable and cost-effective, necessitate more active and specialized catalyst systems to achieve efficient coupling.[1]

Comparative Performance in Key Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of 4-Substituted Pyrazoles with Arylboronic Acids

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Notes
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O905-12Not SpecifiedMicrowave-assisted reaction.[3]
4-Iodo-1H-pyrazolePd(OAc)₂ / SPhosK₂CO₃Not SpecifiedNot SpecifiedNot Specified85-95General conditions for 4-iodopyrazoles. Prone to dehalogenation.[1]
4-Bromo-1H-pyrazoleXPhos Pd G2K₃PO₄Not SpecifiedNot SpecifiedNot Specified80-93Good balance of reactivity and stability.[1]
4-Chloro-1H-pyrazolePd(OAc)₂ / SPhosK₃PO₄Not SpecifiedNot SpecifiedNot Specified60-95Requires highly active catalyst systems.[1]
4-BromopyrazoleP1 or P2 precatalystK₃PO₄Dioxane/H₂O10015-20 h61-86Coupling of unprotected bromopyrazoles.[4]

Table 2: Heck Reaction of 4-Halopyrazoles with Alkenes

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
1-Trityl-4-iodo-1H-pyrazoleMethyl acrylatePd(OAc)₂ (1 mol%) / P(OEt)₃ (4 mol%)Et₃NDMF8095Optimized conditions for N-protected 4-iodopyrazole.[5]
4-Bromo-1,3,5-trimethylpyrazoletert-Butyl acrylateIMes-Pd(dmba)Cl (4 mol%)Not SpecifiedNot SpecifiedNot Specified32Reported low yield with a specific catalyst.[5]

Table 3: Sonogashira Coupling of 4-Substituted Pyrazoles with Terminal Alkynes

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazolePhenylacetylenePd and Cu catalyzedNot SpecifiedNot SpecifiedNot Specified85[6]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3 mol%) / XPhos (6 mol%)Et₃NDMF10098 (conversion)Optimization of Sonogashira coupling for a related substrate.[7]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5 mol%)DABCOTHFRoom TempHighExample of a highly active catalyst for copper-free Sonogashira.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole[3]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Protocol 2: Heck Reaction of 1-Trityl-4-iodo-1H-pyrazole with Methyl Acrylate[5]

Materials:

  • 1-Trityl-4-iodo-1H-pyrazole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 1-trityl-4-iodo-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (1 mol%), and P(OEt)₃ (4 mol%).

  • Add DMF as the solvent, followed by triethylamine (Et₃N) as the base.

  • Add methyl acrylate (1.2 equivalents).

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction for 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield (E)-4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole.

Protocol 3: Sonogashira Coupling of a 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[7]

Materials:

  • 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).

  • Add DMF as the solvent and triethylamine as the base.

  • Add trimethylsilylacetylene.

  • Heat the reaction mixture to 100°C under an argon atmosphere.

  • Monitor the reaction for conversion.

  • Upon completion, cool the reaction and perform a standard work-up procedure.

  • Purify the product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, from setup to product analysis.

G General Workflow for Palladium-Catalyzed Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Substrate, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway and Logical Relationships

The choice of substrate in a cross-coupling reaction is a critical decision that influences the entire synthetic strategy. The following diagram illustrates the logical relationships between substrate choice, reaction kinetics, and potential outcomes.

G cluster_substrate Substrate Choice cluster_kinetics Kinetic & Reactivity Profile cluster_outcome Potential Outcomes Iodo This compound Fast Fast Reaction Rate Milder Conditions Iodo->Fast Bromo 4-Bromo-3-methyl-1H-pyrazole Moderate Moderate Reaction Rate Balanced Conditions Bromo->Moderate Chloro 4-Chloro-3-methyl-1H-pyrazole Slow Slow Reaction Rate Forcing Conditions Chloro->Slow Boronic 3-Methyl-1H-pyrazole-4-boronic acid Boronic->Moderate NoDehalogenation Avoids Dehalogenation Boronic->NoDehalogenation HighYield High Yield Fast->HighYield SideReactions Side Reactions (e.g., Dehalogenation) Fast->SideReactions Moderate->HighYield HighStability High Substrate Stability Moderate->HighStability Slow->HighStability NoDehalogenation->HighYield

Caption: Decision pathway for substrate selection in pyrazole cross-coupling.

References

Unveiling the Solid-State Architecture of 4-Iodo-3-methyl-1H-pyrazole Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Crystallographic Data of 4-Halogenated-1H-pyrazoles

The crystal structure of 4-iodo-1H-pyrazole has been determined and provides a valuable benchmark for understanding the impact of substituents on the pyrazole core.[1][2] A comparison with other 4-halogenated pyrazoles reveals interesting trends in their crystal packing and supramolecular motifs.[1][2]

Parameter4-fluoro-1H-pyrazole4-chloro-1H-pyrazole4-bromo-1H-pyrazole4-iodo-1H-pyrazole
Formula C₃H₃FN₂C₃H₃ClN₂C₃H₃BrN₂C₃H₃IN₂
Crystal System TriclinicOrthorhombicOrthorhombicOrthorhombic
Space Group P-1PnmaPnmaCmme
a (Å) 4.9487 (5)12.183 (2)12.445 (3)6.9383 (6)
b (Å) 8.3561 (8)6.848 (1)6.941 (2)5.5231 (5)
c (Å) 8.7842 (9)5.163 (1)5.218 (1)13.077 (2)
α (°) 88.081 (2)909090
β (°) 84.145 (2)909090
γ (°) 87.917 (2)909090
Volume (ų) 361.39 (6)431.11 (1)451.13 (2)501.13 (8)
Z 4444
Supramolecular Motif CatemerTrimerTrimerCatemer

Table 1: Comparison of crystallographic data for 4-halogenated-1H-pyrazoles. Data sourced from "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison".[1][2]

A key finding is that the supramolecular assembly of these compounds is influenced by the nature of the halogen substituent.[1][2] The 4-chloro- and 4-bromo- analogs are isostructural and form trimeric hydrogen-bonding motifs.[1][2] In contrast, 4-fluoro- and 4-iodo-1H-pyrazole form one-dimensional chains, or catemers, through intermolecular N-H···N hydrogen bonds.[1][2][3] This difference in crystal packing can have significant implications for the physicochemical properties of these compounds, such as solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like pyrazole derivatives is typically achieved through single-crystal X-ray diffraction. The following provides a generalized experimental protocol for this technique.

1. Crystal Growth: High-quality single crystals of the target compound are essential. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4] The crystal can be affixed to a glass fiber or a loop with a cryo-protectant.

3. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS detector.[5]

4. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[6][7] This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).[6][7]

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.[8] This iterative process minimizes the difference between the observed and calculated structure factors.

6. Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic parameters. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, can then be analyzed to understand the molecule's conformation and packing in the solid state.

Visualizing the Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-Iodo-3-methyl-1H-pyrazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: Experimental workflow for X-ray crystal structure determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the structural features of a molecule influence its biological activity is crucial. While a specific signaling pathway for this compound derivatives is not defined without further biological data, a general logical relationship between molecular structure and drug action can be illustrated.

logical_relationship cluster_structure Molecular Structure cluster_interaction Biological Interaction cluster_effect Pharmacological Effect crystal_structure X-ray Crystal Structure (3D Arrangement) molecular_properties Physicochemical Properties (Solubility, Stability) crystal_structure->molecular_properties binding Target Binding (e.g., Enzyme, Receptor) molecular_properties->binding sar Structure-Activity Relationship (SAR) binding->sar signaling Modulation of Signaling Pathway sar->signaling cellular_response Cellular Response signaling->cellular_response therapeutic_effect Therapeutic Effect cellular_response->therapeutic_effect drug_candidate drug_candidate therapeutic_effect->drug_candidate Lead Optimization & Drug Candidate

Caption: Logical relationship from crystal structure to therapeutic effect.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. 4-Iodo-3-methyl-1H-pyrazole is a valuable heterocyclic building block in the synthesis of various pharmaceutical agents.[1][2] Ensuring its purity is critical for the reliability of subsequent reactions and the safety and efficacy of the final products.[3]

This guide provides a comparative analysis of standard analytical techniques used to assess the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and visual workflows to aid researchers in selecting the most appropriate methods for their needs.

Potential Impurities in Synthesis

The synthesis of substituted pyrazoles can introduce various impurities.[4] Understanding these potential contaminants is crucial for developing effective analytical methods. Common impurities for this compound may include:

  • Unreacted Starting Materials: Such as 3-methylpyrazole.

  • Regioisomers: For example, 5-iodo-3-methyl-1H-pyrazole, which would have an identical mass but a different substitution pattern.[3]

  • Byproducts: Arising from side reactions during the iodination process.

  • Residual Solvents: From the reaction and purification steps.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach combining chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) is ideal for quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and impurity identification.[5][]

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable technique for separating the main compound from potential impurities and determining their relative quantities.[3] A reverse-phase method is commonly employed for pyrazole analysis.[7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. Using formic acid ensures compatibility with mass spectrometry if LC-MS analysis is desired.[3][7]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 237 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water.[3]

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
3-methylpyrazole (Impurity)3.21.1-
This compound 6.8 98.5 98.5%
Regioisomer (Impurity)7.50.4-
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[11] For pyrazoles, ¹³C NMR is particularly useful for distinguishing between isomers based on the chemical shifts of the ring carbons.[12][13]

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).[13]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

NucleusCompoundExpected Chemical Shift (δ, ppm)Notes
¹H This compound~12.0 (br s, 1H, NH), 7.5 (s, 1H, H5), 2.3 (s, 3H, CH₃)The NH proton is often broad. The H5 proton appears as a singlet.
5-Iodo-3-methyl-1H-pyrazole~12.0 (br s, 1H, NH), 6.4 (s, 1H, H4), 2.2 (s, 3H, CH₃)The H4 proton is significantly upfield compared to the H5 proton.
¹³C This compound~148 (C3), ~135 (C5), ~60 (C4), ~12 (CH₃)The iodinated carbon (C4) is expected at a very high field (low ppm).
5-Iodo-3-methyl-1H-pyrazole~149 (C3), ~95 (C5), ~108 (C4), ~13 (CH₃)The iodinated carbon (C5) is significantly downfield compared to C4 in the target isomer.[12]
Method C: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For halogenated compounds, the isotopic pattern can provide additional confirmation.[14][15] Iodine is monoisotopic (¹²⁷I), so a characteristic M+2 peak like those seen for chlorine or bromine will not be present.[14][16]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) is common for LC-MS.

  • Analysis: Look for the molecular ion peak [M+H]⁺.

Data Presentation: Mass Spectrometry Analysis

CompoundFormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound C₄H₅IN₂220.96220.96
3-methylpyrazole (Impurity)C₄H₆N₂83.0683.06

Visualized Workflows

To streamline the purity assessment process, the following workflows are proposed.

Purity_Assessment_Workflow cluster_start Start cluster_analysis Analytical Stages cluster_decision Decision & Reporting Synthesis Synthesized Crude This compound HPLC Quantitative Analysis (RP-HPLC) Synthesis->HPLC Primary Screen PurityCheck Purity > 98%? HPLC->PurityCheck NMR Structural Confirmation (¹H & ¹³C NMR) MS Molecular Weight Verification (LC-MS) NMR->MS Confirm Impurity Structure Report Final Purity Report MS->Report Characterize Impurities PurityCheck->NMR No / Impurities Detected PurityCheck->Report Yes

Caption: General workflow for purity assessment of synthesized compounds.

Technique_Comparison Comparison of key analytical techniques for purity assessment. HPLC HPLC Principle: Separation by Polarity Output: Chromatogram Data: Retention Time, Peak Area Pros: Excellent for quantification, High sensitivity Cons: Requires reference standards HPLC->c1 NMR NMR Spectroscopy Principle: Nuclear Spin in B-Field Output: Spectrum Data: Chemical Shift, Integration Pros: Definitive structure elucidation, Detects non-chromophoric impurities Cons: Lower sensitivity, Complex spectra NMR->c1 MS Mass Spectrometry Principle: Mass-to-Charge Ratio Output: Mass Spectrum Data: m/z Value Pros: Confirms molecular weight, High sensitivity (with GC/LC) Cons: Isomers are indistinguishable c1->MS c2->HPLC c2->NMR c2->MS

Caption: Key attributes of primary analytical techniques.

Conclusion

A robust and reliable assessment of the purity of synthesized this compound requires a combination of analytical methods. HPLC provides the primary quantitative data on purity, while NMR and MS are essential for unambiguous structural confirmation and the identification of any potential impurities. By employing these techniques in a structured workflow, researchers and drug development professionals can ensure the quality and integrity of this important synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Palladium Ligands for Pyrazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and materials science, the synthesis of substituted pyrazoles—a key scaffold in many biologically active compounds—frequently relies on this powerful transformation. The success of the pyrazole Suzuki coupling is critically dependent on the choice of the ancillary ligand bound to the palladium catalyst. This guide provides a comparative analysis of common palladium ligand classes, supported by experimental data, to aid in catalyst selection and reaction optimization.

Key Ligand Classes for Pyrazole Coupling

The choice of ligand influences catalyst stability, activity, and substrate scope by modulating the electronic and steric properties of the palladium center. For pyrazole Suzuki coupling, several classes of ligands have proven effective.

  • Buchwald-Type Biaryl Phosphines: These are bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) renowned for their high activity in coupling challenging substrates, including heteroaryl halides. Their steric bulk is thought to promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form strong σ-bonds with the palladium center, creating robust and highly active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular subclass of air- and moisture-stable Pd-NHC precatalysts, simplifying reaction setup.

  • Chelating Diphosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and Xantphos feature two phosphine donors that can chelate to the palladium center. The specific bite angle and flexibility of these ligands can significantly influence catalytic activity.

  • Pyrazole-Based Ligands: Novel ligands incorporating a pyrazole moiety have been developed. These can act as N-N or P-N donors and have shown considerable efficacy, sometimes rivaling established ligand systems.

Comparative Performance Data

The selection of a ligand is often empirical, but comparative data provides a valuable starting point. The following table summarizes results from various studies on the Suzuki coupling of halo- and trifluoromethanesulfonyl-pyrazoles, showcasing the performance of different ligand systems under optimized conditions.

Ligand/PrecatalystPd SourcePyrazole SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
XPhos-Pd-G2 -4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O80198
SPhos Pd₂(dba)₃3-Chloroindazole5-Indoleboronic acidK₃PO₄Dioxane100-56
XPhos Pd₂(dba)₃3-Chloroindazole5-Indoleboronic acidK₃PO₄Dioxane100-52
XPhos-Pd-G2 -7-Chloro-6-azaindole3,4-Difluorophenylboronic acidK₃PO₄Dioxane/H₂O100292
dppf PdCl₂(dppf)Pyrazole triflatePhenylboronic acidK₃PO₄Dioxane1001677
PEPPSI-IPr -4-Bromo-3-aryl-1H-pyrazole-5-carboxylatePhenylboronic acidK₂CO₃Solvent-free120 (MW)0.2592
Pyridine-Pyrazole K₂[PdCl₄]4'-BromoacetophenonePhenylboronic acidK₂CO₃EtOH/H₂O120 (MW)0.0398
Bis(pyrazolyl) complex -BromobenzenePhenylboronic acidCs₂CO₃Dioxane140498 (conv.)
P,N-Pyrazole Ligand Pd₂(dba)₃4-BromotoluenePhenylboronic acidCs₂CO₃Toluene80-85382

Note: This table is a synthesis of data from multiple sources and reaction conditions may not be directly comparable. Yields are for isolated products unless otherwise noted (conv. = conversion). MW = Microwave irradiation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition of the halopyrazole to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n oad Ar-Pd(II)L n(X) pd0->oad Oxidative Addition trans Ar-Pd(II)L n(Ar') oad->trans Transmetalation red cis-Ar-Pd(II)L n(Ar') trans->red Isomerization Waste X-B(OR)₂ + Base-H⁺ trans->Waste red->pd0 Reductive Elimination Product Ar-Ar' red->Product ArX Pyrazole-X (Ar-X) ArX->oad Boronic Ar'-B(OR)₂ Boronic->trans Base Base Base->trans

A Comparative Guide to the Synthesis of 4-Iodo-3-methyl-1H-pyrazole: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, such as 4-iodo-3-methyl-1H-pyrazole, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive comparison of a traditional and a novel synthetic route to this compound, supported by experimental data to inform strategic synthetic planning.

Performance Comparison of Synthetic Routes

A side-by-side comparison of the two synthetic methodologies highlights the advantages and disadvantages of each approach in terms of yield, purity, reaction conditions, and starting materials.

ParameterTraditional Route: Direct IodinationNew Route: Electrophilic Cyclization
Starting Material 3-methyl-1H-pyrazole1-(1-Hydrazonoethyl)-2-propyne (a β-alkynic hydrazone)
Key Reagents Iodine (I₂), Hydrogen Peroxide (H₂O₂)Iodine (I₂), Sodium Bicarbonate (NaHCO₃)
Solvent WaterAcetonitrile
Reaction Temperature 70-100°CRoom Temperature
Reaction Time 2-4 hours1-2 hours
Yield ~85% (estimated)Good to High (reported for similar substrates)
Purity High (≥98% achievable with crystallization)High (purification by column chromatography)
Byproducts Primarily water and unreacted starting materialsSodium iodide, sodium bicarbonate

Experimental Protocols

Traditional Route: Direct Iodination of 3-methyl-1H-pyrazole

This method represents a common and straightforward approach to the synthesis of 4-iodopyrazoles through electrophilic substitution on the pyrazole ring. The use of iodine in combination with an oxidizing agent, such as hydrogen peroxide, provides an effective and relatively green pathway.

Materials:

  • 3-methyl-1H-pyrazole

  • Iodine (I₂)

  • 35 wt% aqueous hydrogen peroxide (H₂O₂)

  • 15 wt% aqueous sodium hydroxide solution

  • Water

Procedure:

  • In a round-bottom flask, suspend 3-methyl-1H-pyrazole (1.0 eq) in water.

  • Add iodine (1.0-1.2 eq) to the suspension with stirring.

  • Heat the mixture in a water bath to 70°C.

  • Carefully add 35 wt% aqueous hydrogen peroxide (1.3 eq) dropwise, ensuring the reaction temperature is maintained at approximately 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to 7 using a 15 wt% aqueous sodium hydroxide solution to neutralize any remaining acid.

  • Cool the mixture further in an ice bath to induce crystallization of the product.

  • Collect the pale yellow crystals of this compound by filtration and wash with cold water.

  • Dry the product under vacuum.

New Synthetic Route: Electrophilic Cyclization of a β-Alkynic Hydrazone

This novel approach involves the iodine-mediated electrophilic cyclization of a pre-synthesized α,β-alkynic hydrazone to construct the 4-iodopyrazole ring system in a single step. This method offers mild reaction conditions and has been shown to be effective for a variety of substrates.[1]

Materials:

  • (E)-but-2-ynal hydrazone (starting α,β-alkynic hydrazone)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the (E)-but-2-ynal hydrazone (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of iodine (1.5 eq) in acetonitrile dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualization of Synthetic Workflows

To further clarify the two synthetic pathways, the following diagrams illustrate the logical flow of each process.

Traditional_Route cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 3_methyl_pyrazole 3-methyl-1H-pyrazole Reaction_Vessel Direct Iodination (Water, 70-100°C) 3_methyl_pyrazole->Reaction_Vessel Iodine_H2O2 Iodine & H₂O₂ Iodine_H2O2->Reaction_Vessel Neutralization Neutralization (NaOH) Reaction_Vessel->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product This compound Filtration->Final_Product

Caption: Workflow for the traditional synthesis of this compound.

New_Route cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product alkynic_hydrazone (E)-but-2-ynal hydrazone Reaction_Vessel Electrophilic Cyclization (Acetonitrile, RT) alkynic_hydrazone->Reaction_Vessel Iodine_NaHCO3 Iodine & NaHCO₃ Iodine_NaHCO3->Reaction_Vessel Quenching Quenching (Na₂S₂O₃) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the new synthesis of this compound.

References

A Comparative Guide to the Cytotoxicity of 4-Iodo-3-methyl-1H-pyrazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of pyrazole derivatives, with a focus on analogs related to 4-iodo-3-methyl-1H-pyrazole. Due to the limited availability of public data on the specific cytotoxic profile of this compound derivatives, this document presents data from structurally similar pyrazole compounds to offer valuable insights for researchers in oncology and drug discovery. The guide details the experimental protocols for assessing cytotoxicity and illustrates the key signaling pathways involved in pyrazole-induced cell death.

Comparative Cytotoxicity Data

The cytotoxic potential of various pyrazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparison. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several substituted pyrazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-methyl-1H-pyrazol-5(4H)-one derivativesHepG-2 (Liver), PC-3 (Prostate), HCT-116 (Colon)Varies[1]
Pyrazole-Oxindole Conjugate (6h)Jurkat (T-cell leukemia)4.36
Pyrazole derivative (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[2]
Paclitaxel (Reference Drug)MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[2]
Pyrazole derivative (5b)K562 (Leukemia), MCF-7 (Breast), A549 (Lung)0.021, 1.7, 0.69[3]
Pyrazole derivative (4a)K562 (Leukemia), A549 (Lung)0.26, 0.19[3]
Pyrazole-based Quinazolinone, Benzimidazole, and Tetrazinethione derivativesMCF7 (Breast), HCT116 (Colon)Varies[4]
3,5-dimethyl-1H-pyrazole (L1), 3,5-diphenyl-1H-pyrazole (L2), etc.CFPAC-1 (Pancreatic), MCF-7 (Breast)L2: 61.7 (CFPAC-1), L3: 81.48 (MCF-7)[5]
Pyrazole naphthalene derivativesMCF-7 (Breast)-
Pyrazole-thiazolidinone hybridsLung cancer cell linesModerate inhibition
Pyrazole-isoxazole and pyrazole-1,2,3-triazole hybridsVarious cancer cell linesIC50 ≥ 100 µM (isoxazole), Average (triazole)

Note: The table presents a selection of data from the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivatives (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Preparation of Pyrazole Derivative Dilutions treatment Addition of Compounds to Cells compound_prep->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan Crystals formazan_formation->solubilization absorbance_reading Absorbance Reading (570nm) solubilization->absorbance_reading data_processing Calculation of Cell Viability & IC50 absorbance_reading->data_processing

Caption: Workflow for MTT-based cytotoxicity screening.

Signaling Pathways in Pyrazole-Induced Cytotoxicity

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.[7][8]

The Intrinsic Apoptotic Pathway:

Cellular stress induced by pyrazole derivatives can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10] This disrupts the mitochondrial outer membrane integrity, causing the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[12]

Intrinsic Apoptotic Pathway

G Intrinsic Apoptotic Pathway pyrazole Pyrazole Derivatives cellular_stress Cellular Stress pyrazole->cellular_stress bcl2_family Bcl-2 Family Regulation cellular_stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_inh Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_inh mito Mitochondrion bax_bak->mito MOMP bcl2_inh->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Pyrazole-induced intrinsic apoptosis pathway.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Iodo-3-methyl-1H-pyrazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to protect personnel, the environment, and ensure regulatory compliance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]
Specific target organ toxicity May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE TypeSpecification
Hand Protection Wear suitable protective gloves.
Eye/Face Protection Use chemical safety goggles or a face shield.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use a dust mask type N95 (US) or equivalent.

Disposal Workflow

The proper disposal of this compound must follow a structured workflow to ensure safety and compliance. This involves identifying the waste, segregating it, and arranging for its collection by a certified hazardous waste disposal service.

cluster_0 Waste Identification and Segregation cluster_1 Storage and Collection Identify Waste Identify this compound and contaminated materials Segregate Segregate as Hazardous Waste Identify Waste->Segregate Label Container Label container with 'Hazardous Waste' and chemical name Segregate->Label Container Store Store in a designated, secure hazardous waste accumulation area Label Container->Store Arrange Collection Arrange for collection by a certified hazardous waste disposal company Store->Arrange Collection

Caption: Workflow for the compliant disposal of this compound waste.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • All unused or waste this compound, as well as any materials contaminated with it (e.g., weighing boats, filter paper, contaminated PPE), must be treated as hazardous waste.

  • This waste must be segregated from non-hazardous laboratory trash.

2. Containerization:

  • Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Keep the container closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound" and the approximate quantity of waste.

  • Indicate the primary hazards (e.g., Irritant, Harmful).

4. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[3]

5. Disposal:

  • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][5] It should not be released into the environment.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

cluster_0 Immediate Response cluster_1 Cleanup and Decontamination cluster_2 Waste Disposal Evacuate Evacuate and restrict access to the spill area Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect the absorbed material and spilled substance Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Place all contaminated materials in a labeled hazardous waste container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose

Caption: Procedural flow for the safe management of a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the required PPE, including gloves, safety goggles, and a respirator.

  • Contain the Spill: For solid spills, avoid generating dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.

  • Collect the Waste: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (consult your laboratory's standard operating procedures) and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: Place all contaminated items, including PPE, into the hazardous waste container. Seal and label the container for disposal.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling 4-Iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Iodo-3-methyl-1H-pyrazole

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Immediate Safety Information:

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5][6][7] Ingestion and skin absorption may also be harmful.[3]

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3] Contaminated clothing should be removed and washed before reuse.[2][6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

  • If swallowed: Call a poison center or doctor immediately if you feel unwell.[2][3] Do NOT induce vomiting.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eyes and Face Skin and Body Respiratory
Routine Handling & Weighing Chemical safety goggles or glasses with side shields.[8] A face shield is recommended if there is a splash hazard.[9]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, long pants, and closed-toe shoes.[8][10]N95 dust mask or equivalent respiratory protection, especially if dust can be generated.[1]
Preparing Solutions Chemical safety goggles and a face shield.[9][11]Chemical-resistant gloves, lab coat, and an apron.[8][10]Work in a well-ventilated area or a chemical fume hood.[2][4]
Chemical Spill Cleanup Chemical safety goggles and a face shield.[11][12]Chemical-resistant gloves, coveralls or a chemical-protection suit, and chemical-resistant boots.[10][12]Air-purifying respirator with appropriate cartridges.[9][12]

Operational Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid breathing dust or fumes.[2][4] Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling the compound.[2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage Plan:

  • Store in a tightly closed container.[2][3]

  • Keep the container in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

  • The storage area should be locked up.[2][3]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[2][3][4]

  • This substance should not be released into the environment.[2][4]

  • Waste is considered hazardous and must be disposed of in accordance with local, regional, national, and international regulations.[13]

Emergency Protocols

Chemical Spill Response Workflow

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Ensure safety Isolate Spill Isolate Spill Evacuate Area->Isolate Spill Prevent spread Assess Spill Size Assess Spill Size Isolate Spill->Assess Spill Size Identify Hazards Identify Hazards Assess Spill Size->Identify Hazards Consult SDS Don PPE Don PPE Identify Hazards->Don PPE Select appropriate gear Contain Spill Contain Spill Don PPE->Contain Spill Use spill kit Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Follow procedure Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Hazardous waste Report Incident Report Incident Dispose of Waste->Report Incident Document fully

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.